3-Acetoxy-24-hydroxydammara-20,25-diene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23-,24?,25?,26?,27-,28?,30+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGFSMFYISVKP-MFRXXFFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CCC(=C)[C@H]1CC[C@]2(C1CC[C@H]3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and physicochemical properties of the dammarane-type triterpenoid (B12794562), 3-Acetoxy-24-hydroxydammara-20,25-diene. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
This compound has been identified as a constituent of the following plant species:
-
Panax ginseng C.A.Mey.: This compound is a recognized triterpenoid found in the roots of Panax ginseng, a well-known medicinal plant in traditional Asian medicine.[1] The presence of a wide array of dammarane-type triterpenoids is a characteristic feature of the Panax genus.
-
Microglossa pyrifolia (Lam.) Kuntze: This plant, belonging to the Asteraceae family, has also been reported as a natural source of this compound.
While these sources have been identified, quantitative data regarding the abundance and yield of this compound from these plants is not extensively documented in publicly available literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₅₂O₃ |
| Molecular Weight | 484.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO |
| Storage Temperature | 2-8°C |
Experimental Protocols: Isolation and Purification
3.1. Extraction
-
Plant Material Preparation: Air-dry the roots of Panax ginseng and grind them into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol (or methanol) at room temperature for 72 hours. The extraction process should be repeated three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.2. Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step separates compounds based on their polarity. The triterpenoid fraction is typically enriched in the chloroform and ethyl acetate fractions.
-
Concentration of Fractions: Concentrate each fraction separately using a rotary evaporator.
3.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the chloroform and/or ethyl acetate fraction to column chromatography on a silica gel stationary phase. Elute the column with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the target compound (as indicated by TLC analysis against a standard, if available) and subject them to preparative HPLC for final purification. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
3.4. Structure Elucidation
The purified this compound can be characterized using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.
Caption: Generalized workflow for the isolation of this compound.
4.2. Signaling Pathways
A thorough review of the current scientific literature reveals a significant gap in the understanding of the biological activity of this compound. At present, there are no published studies detailing its mechanism of action or its effects on specific signaling pathways. Dammarane-type triterpenoids from Panax species are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, often through modulation of pathways such as NF-κB, MAPK, and PI3K/Akt.[2] However, without specific experimental data for this compound, the creation of an accurate and scientifically valid signaling pathway diagram is not possible.
Further research is warranted to elucidate the biological functions of this compound, which will be crucial for its potential development as a therapeutic agent.
Conclusion
This compound is a naturally occurring triterpenoid with identified sources in Panax ginseng and Microglossa pyrifolia. While established methods for the isolation of dammarane (B1241002) triterpenoids provide a solid foundation for its purification, specific quantitative data and detailed isolation protocols for this particular compound are yet to be extensively reported. The most significant knowledge gap remains in its biological activity and mechanism of action. Future research should focus on in-vitro and in-vivo studies to uncover the pharmacological potential of this compound and its effects on cellular signaling pathways. Such investigations will be pivotal in unlocking its therapeutic promise.
References
An In-Depth Technical Guide to the Discovery and Isolation of 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of the dammarane-type triterpenoid (B12794562), 3-Acetoxy-24-hydroxydammara-20,25-diene. This document details the initial identification of the compound from its natural source, outlines the experimental protocols for its extraction and purification, and presents its characterized physicochemical and spectroscopic data. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) class, a group of natural products known for their diverse and potent biological activities. First identified from the leaves of Panax pseudo-ginseng subsp. himalaicus, this compound is a constituent of the rich chemical repertoire of the Panax genus, which is renowned in traditional medicine. The structural elucidation and isolation of this molecule have been pivotal for further investigation into its potential pharmacological applications. This guide synthesizes the available scientific literature to provide a detailed account of its discovery and isolation.
Discovery and Natural Source
The initial discovery and characterization of this compound were reported by Asakawa, Kasai, Yamasaki, and Tanaka in 1987. The compound was isolated from the leaves of Panax pseudo-ginseng subsp. himalaicus, a member of the Araliaceae family. This discovery was part of broader research into the dammarane saponins (B1172615) present in this plant species. While the compound is primarily associated with Panax pseudo-ginseng, related dammarane triterpenoids are also found in other Panax species, including the well-known Panax ginseng.
Experimental Protocols
The following sections detail the methodologies employed for the isolation and purification of this compound from its natural source.
Plant Material and Extraction
A generalized procedure for the extraction of dammarane triterpenoids from Panax leaves is as follows:
-
Collection and Preparation: Fresh leaves of Panax pseudo-ginseng subsp. himalaicus are collected and air-dried. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with methanol (B129727) or ethanol. The resulting crude extract contains a complex mixture of phytochemicals, including saponins, aglycones, and other lipids.
Isolation and Purification Workflow
The isolation of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
-
Solvent Partitioning: The crude methanolic extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The dammarane glycosides and their less polar aglycones, including the target compound, tend to concentrate in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, with increasing concentrations of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This step is crucial for obtaining the compound in high purity.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₅₂O₃ |
| Molecular Weight | 484.76 g/mol |
| Appearance | Amorphous Powder |
| CAS Number | 143519-04-4 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry (MS) | Due to a lack of detailed published spectra, precise fragmentation patterns are not available. However, related dammarane triterpenes show characteristic fragmentation patterns involving the loss of water, the acetyl group, and cleavage of the side chain. |
| ¹H NMR (Proton NMR) | Specific chemical shift data from the original discovery is not readily available in public databases. General features for dammarane triterpenes include multiple singlet signals for the methyl groups in the upfield region (δ 0.8-1.2 ppm), a characteristic signal for the acetyl methyl group around δ 2.05 ppm, and signals for olefinic protons in the downfield region. |
| ¹³C NMR (Carbon NMR) | Detailed ¹³C NMR data is not available in the public domain. The spectrum would be expected to show signals for 32 carbon atoms, including characteristic peaks for the acetyl carbonyl (around δ 170 ppm), the carbon bearing the acetate group (around δ 80 ppm), and olefinic carbons. |
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities and associated signaling pathways of this compound. However, the broader class of dammarane triterpenoids from Panax species exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. It is plausible that this compound may share some of these properties. Further investigation is required to elucidate its bioactivity profile.
Given the absence of specific data for this compound, a generalized potential signaling pathway for the anti-inflammatory effects of some dammarane triterpenoids is presented below. This is a hypothetical representation and requires experimental validation for this compound.
Conclusion
This compound is a naturally occurring dammarane triterpenoid isolated from Panax pseudo-ginseng. This guide has provided a detailed account of its discovery and the general experimental procedures for its isolation and purification. While the physicochemical properties have been characterized, a significant gap exists in the literature regarding its specific biological activities and underlying mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of this compound, building upon the broader understanding of the therapeutic properties of dammarane triterpenoids.
Elucidation of the Chemical Structure of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid. This document details the spectroscopic data interpretation, experimental protocols for isolation and purification, and an exploration of the logical workflow involved in confirming its molecular architecture. While specific biological pathways for this compound are yet to be fully elucidated, this guide also discusses the known signaling pathways modulated by structurally related dammarane (B1241002) triterpenoids, offering a predictive framework for its potential biological activity. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.
Introduction
Dammarane-type triterpenoids are a class of tetracyclic triterpenoids widely distributed in medicinal plants, notably within the Panax genus (ginseng).[1] These compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities. This compound is a member of this family, and its isolation has been reported from sources such as the roots of Panax ginseng C.A. Mey.[2] The precise elucidation of its chemical structure is fundamental for understanding its structure-activity relationships and for its potential development as a therapeutic agent. This guide serves as a technical resource for researchers engaged in the isolation, characterization, and biological evaluation of this and related natural products.
Spectroscopic Data and Structure Elucidation
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the proton environment within the molecule. Key signals for the dammarane skeleton include the characteristic methyl singlets and the olefinic protons in the side chain.
Table 1: Representative ¹H NMR Data of a Related Dammarane Triterpenoid (3β-oleate-20S-hydroxydammar-24-en in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 4.45 | dd | 5.0, 11.0 |
| 24 | 5.35 | dd | 3.5, 9.5 |
| 18 | 0.82 | s | |
| 19 | 0.85 | s | |
| 21 | 1.12 | s | |
| 26 | 1.62 | s | |
| 27 | 1.70 | s | |
| 28 | 0.87 | s | |
| 29 | 0.95 | s | |
| 30 | 1.09 | s |
Data adapted from a similar compound for illustrative purposes.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are indicative of the type of carbon (methyl, methylene, methine, quaternary) and its chemical environment.
Table 2: Representative ¹³C NMR Data of a Related Dammarane Triterpenoid (3β-oleate-20S-hydroxydammar-24-en in CDCl₃, 125 MHz)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 39.9 | 16 | 24.8 |
| 2 | 34.1 | 17 | 49.8 |
| 3 | 218.0 | 18 | 15.2 |
| 4 | 47.4 | 19 | 16.0 |
| 5 | 55.4 | 20 | 75.4 |
| 6 | 19.7 | 21 | 25.5 |
| 7 | 34.6 | 22 | 40.5 |
| 8 | 40.3 | 23 | 22.6 |
| 9 | 50.0 | 24 | 124.8 |
| 10 | 36.8 | 25 | 131.6 |
| 11 | 22.0 | 26 | 25.7 |
| 12 | 27.5 | 27 | 17.7 |
| 13 | 42.4 | 28 | 26.7 |
| 14 | 50.3 | 29 | 21.0 |
| 15 | 31.2 | 30 | 16.4 |
Data adapted from a similar compound for illustrative purposes.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula. The fragmentation pattern in the MS/MS spectrum provides valuable information about the structure, particularly the side chain.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Formula |
| [M+H]⁺ | 485.3995 | C₃₂H₅₃O₃⁺ |
| [M+Na]⁺ | 507.3814 | C₃₂H₅₂O₃Na⁺ |
| [M-H₂O+H]⁺ | 467.3889 | C₃₂H₅₁O₂⁺ |
| [M-CH₃COOH+H]⁺ | 425.3886 | C₃₀H₄₉⁺ |
| Side chain cleavage at C20-C22 | Varies | Provides information on the side chain structure. |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the isolation and characterization of dammarane-type triterpenoids, which are applicable to this compound.
Isolation and Purification Workflow
The isolation of the target compound from its natural source, such as the roots of Panax ginseng, typically involves a multi-step process.
Caption: A generalized workflow for the isolation and purification of dammarane triterpenoids.
Detailed Methodologies
3.2.1. Extraction:
-
Air-dry the plant material (e.g., roots of Panax ginseng) at room temperature and pulverize into a fine powder.
-
Extract the powdered material with methanol or ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours) with occasional agitation.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
3.2.2. Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
3.2.3. Chromatographic Separation:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.
-
Further purify the combined fractions using octadecylsilyl (ODS) column chromatography and/or Sephadex LH-20 column chromatography.
-
Isolate the pure compound using preparative high-performance liquid chromatography (HPLC).
3.2.4. Spectroscopic Analysis:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Obtain high-resolution mass spectra using ESI-MS or a similar technique to confirm the molecular formula.
Logical Workflow for Structure Elucidation
The determination of the chemical structure is a logical process of piecing together evidence from various spectroscopic experiments.
Caption: The logical workflow for elucidating the chemical structure from spectroscopic data.
Potential Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, numerous studies on structurally similar dammarane triterpenoids have revealed their ability to modulate key cellular signaling pathways. This provides a basis for predicting the potential therapeutic applications of the target compound.
Liver X Receptor α (LXRα) Pathway
Some dammarane triterpenoids have been shown to activate the Liver X Receptor α (LXRα), a nuclear receptor that plays a crucial role in cholesterol metabolism and the inflammatory response. Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, such as ABCA1, potentially offering a therapeutic strategy for atherosclerosis.
Caption: A simplified diagram of the LXRα signaling pathway potentially modulated by dammarane triterpenoids.
Conclusion
The chemical structure of this compound can be confidently elucidated through a systematic application of modern spectroscopic techniques and logical data interpretation. This technical guide provides a framework for its isolation, characterization, and the prediction of its biological activities based on the established pharmacology of related dammarane triterpenoids. Further research is warranted to isolate this compound in larger quantities, confirm its spectroscopic properties, and explore its therapeutic potential through in vitro and in vivo studies. The methodologies and workflows presented herein are intended to facilitate such future investigations.
References
The Biosynthesis Pathway of Dammarane Triterpenoids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dammarane-type triterpenoids, a prominent class of tetracyclic triterpenes, are the primary bioactive constituents of esteemed medicinal plants such as Panax ginseng (Korean ginseng) and Panax notoginseng. These compounds, particularly the ginsenosides (B1230088), exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, making them a focal point for drug discovery and development. This technical guide provides an in-depth exploration of the core biosynthetic pathway of dammarane (B1241002) triterpenoids, offering valuable insights for researchers in natural product chemistry, metabolic engineering, and pharmacology.
The Core Biosynthesis Pathway
The biosynthesis of dammarane triterpenoids is a complex enzymatic cascade that begins with the universal precursors of isoprenoids and proceeds through a series of cyclization, oxidation, and glycosylation reactions. The pathway can be broadly divided into three key stages: the formation of the universal C30 precursor, the cyclization to the dammarane skeleton, and the subsequent diversification through hydroxylation and glycosylation.
The Mevalonate (B85504) (MVA) Pathway: Genesis of the Precursor
The journey to dammarane triterpenoids begins in the cytoplasm with the mevalonate (MVA) pathway. This fundamental metabolic route synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. A series of enzymatic steps, outlined below, leads to the formation of farnesyl pyrophosphate (FPP), a C15 intermediate, which is then dimerized to form the C30 compound, squalene (B77637). Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256), the immediate precursor for triterpenoid (B12794562) cyclization.
The key enzymatic steps of the MVA pathway leading to 2,3-oxidosqualene are:
-
Acetyl-CoA acetyltransferase (AACT): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
Hydroxymethylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
HMG-CoA reductase (HMGR): Reduces HMG-CoA to mevalonate. This is a key rate-limiting step in the pathway.
-
Mevalonate kinase (MVK): Phosphorylates mevalonate to mevalonate-5-phosphate.
-
Phosphomevalonate kinase (PMVK): Further phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate.
-
Mevalonate pyrophosphate decarboxylase (MVD): Decarboxylates mevalonate-5-pyrophosphate to yield IPP.
-
Isopentenyl pyrophosphate isomerase (IDI): Isomerizes IPP to DMAPP.
-
Farnesyl pyrophosphate synthase (FPS): Sequentially condenses two molecules of IPP with DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).
-
Squalene synthase (SQS): Catalyzes the head-to-head condensation of two molecules of FPP to form squalene.[1]
-
Squalene epoxidase (SQE): Introduces an epoxide group to squalene to form 2,3-oxidosqualene.[1][2]
Formation of the Dammarane Skeleton
The crucial branching point from general sterol synthesis to dammarane triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as dammarenediol-II synthase (DS) .[2][3] This enzyme facilitates a proton-initiated cyclization cascade of the linear 2,3-oxidosqualene substrate to form the tetracyclic dammarane cation, which is then quenched by water to yield dammarenediol-II, the foundational skeleton of all dammarane-type ginsenosides.[4]
Hydroxylation: The Path to Protopanaxadiol (B1677965) and Protopanaxatriol (B1242838)
Following the formation of the basic dammarane framework, a series of regio- and stereospecific hydroxylation reactions occur, catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications are critical for the subsequent glycosylation and the resulting diversification of ginsenosides. Two key CYP450 enzymes have been identified in Panax ginseng:
-
Protopanaxadiol synthase (PPDS; CYP716A47): This enzyme hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).[5][6] PPD is the aglycone core of the protopanaxadiol-type ginsenosides.
-
Protopanaxatriol synthase (PPTS; CYP716A53v2): This enzyme further hydroxylates protopanaxadiol at the C-6 position to yield protopanaxatriol (PPT).[7] PPT serves as the aglycone for the protopanaxatriol-type ginsenosides.
Glycosylation: Generating a Diverse Array of Ginsenosides
The final and most extensive diversification step in the biosynthesis of dammarane triterpenoids is glycosylation. This process involves the attachment of various sugar moieties to the hydroxyl groups of the PPD and PPT aglycones. These reactions are catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs) .[3] The UGTs utilize activated sugar donors, such as UDP-glucose, to sequentially add sugar units to different positions on the aglycone, primarily at the C-3, C-6, and C-20 hydroxyl groups. The number, type, and linkage of these sugar chains give rise to the vast structural diversity of ginsenosides, with each unique structure exhibiting distinct pharmacological properties.
Data Presentation
While extensive research has elucidated the enzymatic steps in dammarane triterpenoid biosynthesis, comprehensive quantitative kinetic data for all key enzymes is not consistently available in the literature. The following tables summarize the available quantitative data.
Table 1: Kinetic Parameters of UDP-Glycosyltransferases in Ginsenoside Biosynthesis
| Enzyme | Substrate | Product | Km (mM) | Vmax (µmol/min/mg) | Source |
| BsAbfA | Ginsenoside Rc | Compound K | 0.4 | Not Reported | [8] |
| BglNar | p-nitrophenyl-β-D-glucopyranoside | p-nitrophenol + Glucose | 9.06 ± 0.28 | 24.0 ± 0.34 | [8] |
| SGT | UDP-glucose | Glucosyl-ginsenoside Rh2 | 0.012 (mol/L) | 0.56 (mol/L/min) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of dammarane triterpenoid biosynthesis.
Protocol 1: Heterologous Expression and Purification of Dammarenediol-II Synthase in E. coli
This protocol describes the expression of Panax ginseng Dammarenediol-II Synthase (PgDS) in E. coli and its subsequent purification.
4.1.1 Materials
-
E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3))
-
pET expression vector (e.g., pET-28a(+)) containing the codon-optimized PgDS gene with a His-tag
-
Luria-Bertani (LB) medium
-
Kanamycin (B1662678) (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
4.1.2 Procedure
-
Transform the pET-PgDS plasmid into competent E. coli cells and plate on LB agar (B569324) with kanamycin.
-
Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16-20°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged PgDS with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzyme Assay for Dammarenediol-II Synthase
This protocol outlines a method to determine the activity of purified recombinant Dammarenediol-II Synthase.
4.2.1 Materials
-
Purified recombinant Dammarenediol-II Synthase (DS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
2,3-Oxidosqualene (substrate)
-
Ethyl acetate (B1210297)
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Dammarenediol-II standard
4.2.2 Procedure
-
Prepare a reaction mixture containing 100 µL of assay buffer, 10 µM 2,3-oxidosqualene (dissolved in a small amount of detergent like Triton X-100 to aid solubility), and 1-5 µg of purified DS enzyme.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Resuspend the dried residue in a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or after derivatization with BSTFA).
-
Analyze the sample by GC-MS, comparing the retention time and mass spectrum with an authentic dammarenediol-II standard to confirm product formation.
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve.
Protocol 3: HPLC-MS/MS Analysis of Ginsenosides
This protocol provides a general method for the qualitative and quantitative analysis of ginsenosides from plant extracts or enzymatic reactions.[5][9]
4.3.1 Materials
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Ginsenoside standards (e.g., Rb1, Rg1, Rd, Re, etc.).
-
Sample extract (dissolved in methanol (B129727) or a suitable solvent).
4.3.2 Procedure
-
Sample Preparation: Prepare a methanolic solution of the plant extract or the enzymatic reaction mixture. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, for example:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-25 min: 50-90% B
-
25-28 min: 90% B
-
28-30 min: 90-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
For MRM, specific precursor-to-product ion transitions for each ginsenoside of interest need to be determined using authentic standards.
-
Typical ESI source parameters: Capillary voltage 3.5 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C.
-
-
Data Analysis:
-
Identify ginsenosides in the sample by comparing their retention times and mass fragmentation patterns with those of the authentic standards.
-
For quantification, construct calibration curves for each ginsenoside standard and calculate the concentration in the sample based on the peak areas in the MRM chromatograms.
-
Mandatory Visualization
Biosynthesis Pathway of Dammarane Triterpenoids
Biosynthesis pathway of dammarane triterpenoids.
Experimental Workflow for Enzyme Activity Assay
General workflow for in vitro enzyme activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Dammarenediol II synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]
- 5. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular cloning, expression, purification, and functional characterization of dammarenediol synthase from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Cytochrome P450 CYP716A53v2 catalyzes the formation of protopanaxatriol from protopanaxadiol during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Acetoxy-24-hydroxydammara-20,25-diene physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological activities of 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid (B12794562). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Core Physical and Chemical Properties
This compound is a naturally occurring triterpenoid that has been isolated from plants of the Panax genus, notably Panax ginseng[1]. Structurally, it belongs to the dammarane (B1241002) class of tetracyclic triterpenes, characterized by a distinctive four-ring carbon skeleton. The presence of an acetoxy group at the C-3 position and a hydroxyl group at the C-24 position, along with two double bonds in the side chain, define its specific chemical nature.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₂O₃ | [2] |
| Molecular Weight | 484.76 g/mol | [2] |
| IUPAC Name | (3β)-3-Acetoxy-24-hydroxydammara-20,25-diene | |
| CAS Number | 143519-04-4 | [2] |
| Physical Form | Powder | - |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | - |
| Predicted Boiling Point | 546.5 ± 50.0 °C | - |
| Predicted Density | 1.02 g/cm³ | - |
| Predicted pKa | 14.45 ± 0.20 | - |
Note: Predicted values are computationally generated and may not reflect experimentally determined values.
Experimental Protocols
Isolation from Panax ginseng
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., roots or flower buds of Panax ginseng) is subjected to ultrasound-assisted extraction with methanol (B129727) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes). This process is typically repeated multiple times to ensure efficient extraction.[3]
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.[3]
-
Preliminary Fractionation: The crude extract is dissolved in water and subjected to column chromatography using a macroporous resin (e.g., Diaion HP-20). Elution is performed with a stepwise gradient of aqueous methanol (e.g., water, 60% methanol, and 80% methanol) to separate compounds based on polarity. The less polar fractions, which are expected to contain this compound, are collected.[3]
-
Solid Phase Extraction (SPE): The collected fraction is further purified using SPE with a C18 cartridge to remove more polar impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) to isolate the pure compound. The identity and purity of the isolated this compound would then be confirmed by spectroscopic methods.
Spectral Data (Predicted and General)
Detailed experimental spectral data for this compound is not widely published. However, based on the known structure and data from similar dammarane triterpenoids, the expected spectral characteristics are outlined below.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the acetoxy group, water, and cleavage of the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum would exhibit characteristic signals for the triterpenoid skeleton, including multiple methyl singlets, signals for methine and methylene (B1212753) protons in the ring system, and olefinic protons in the side chain. A sharp singlet around δ 2.0 ppm would be indicative of the acetyl protons.
-
¹³C-NMR: The carbon NMR spectrum would show signals for all 32 carbons. Key resonances would include those for the carbonyl and methyl carbons of the acetoxy group, the quaternary carbons of the dammarane skeleton, and the sp² hybridized carbons of the double bonds in the side chain.
Biological Activity and Signaling Pathways (General for Dammarane Triterpenoids)
While specific biological activities for this compound have not been extensively reported, the broader class of dammarane-type triterpenoids from Panax ginseng is known to possess a wide range of pharmacological effects. These include anticancer, anti-inflammatory, antidiabetic, and neuroprotective activities.[4][5][6][7][8] The biological effects of these compounds are often mediated through the modulation of various cellular signaling pathways.
Potential Anticancer Effects and Associated Signaling Pathways
Dammarane triterpenoids have been shown to induce apoptosis, inhibit proliferation, and suppress metastasis in various cancer cell lines.[9][10] These effects are often linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Potential PI3K/Akt Signaling Pathway Modulation
Caption: Potential inhibition of the PI3K/Akt pathway by dammarane triterpenoids.
Potential Anti-inflammatory Effects and Associated Signaling Pathways
The anti-inflammatory properties of dammarane triterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the NF-κB signaling pathway.
Potential NF-κB Signaling Pathway Modulation
Caption: Potential inhibition of the NF-κB signaling pathway by dammarane triterpenoids.
Potential Role in Metabolic Regulation via LXRα Activation
Some dammarane triterpenoids have been shown to play a role in metabolic regulation, including cholesterol metabolism, through the activation of the Liver X Receptor alpha (LXRα) pathway. Activation of LXRα can lead to the upregulation of genes involved in reverse cholesterol transport, potentially offering therapeutic benefits in conditions like atherosclerosis.[11]
Potential LXRα Signaling Pathway Activation
Caption: Potential activation of the LXRα signaling pathway by dammarane triterpenoids.
Conclusion and Future Directions
This compound is a member of the pharmacologically significant class of dammarane triterpenoids. While its specific physical, chemical, and biological properties are not yet fully elucidated, its structural similarity to other well-studied ginsenosides (B1230088) suggests a potential for various therapeutic applications. Further research is warranted to isolate and characterize this compound in greater detail, including comprehensive spectroscopic analysis and a thorough investigation of its biological activities and mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dammarane-type triterpene oligoglycosides from the leaves and stems of Panax notoginseng and their antiinflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 11. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectral and Mechanistic Insights into 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Overview for Researchers
For Immediate Release
Representative Spectral Data
The complete spectral data for 3-Acetoxy-24-hydroxydammara-20,25-diene is not extensively published. However, the following tables summarize representative ¹H and ¹³C NMR data for a closely related dammarane-type triterpenoid, which provides a foundational understanding of the expected spectral features. Mass spectrometry data characteristics are also discussed.
Table 1: Representative ¹H NMR Spectral Data of a Dammarane-Type Triterpenoid Analog
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 3 | 4.51 | dd | 11.5, 4.5 |
| 21 | 1.25 | s | |
| 26 | 1.69 | s | |
| 27 | 1.62 | s | |
| 28 | 0.88 | s | |
| 29 | 0.80 | s | |
| 30 | 0.98 | s | |
| OAc | 2.05 | s |
Table 2: Representative ¹³C NMR Spectral Data of a Dammarane-Type Triterpenoid Analog
| Position | Chemical Shift (δ) ppm |
| 1 | 38.7 |
| 2 | 23.7 |
| 3 | 81.0 |
| 4 | 37.9 |
| 5 | 55.7 |
| 6 | 18.3 |
| 7 | 34.9 |
| 8 | 40.4 |
| 9 | 50.4 |
| 10 | 37.1 |
| 11 | 21.6 |
| 12 | 28.1 |
| 13 | 42.1 |
| 14 | 50.2 |
| 15 | 31.9 |
| 16 | 26.8 |
| 17 | 54.8 |
| 18 | 15.6 |
| 19 | 16.2 |
| 20 | 154.0 |
| 21 | 108.0 |
| 22 | 37.4 |
| 23 | 24.5 |
| 24 | 124.9 |
| 25 | 131.7 |
| 26 | 25.7 |
| 27 | 17.7 |
| 28 | 28.0 |
| 29 | 16.5 |
| 30 | 16.8 |
| OAc (C=O) | 171.0 |
| OAc (CH₃) | 21.3 |
Mass Spectrometry (MS) Data:
Electron Ionization Mass Spectrometry (EI-MS) of dammarane-type triterpenoids typically shows a molecular ion peak [M]⁺, although it may be weak. Common fragmentation patterns involve the loss of the acetyl group ([M-60]⁺), water ([M-18]⁺), and cleavage of the side chain.
Experimental Protocols
The following outlines a general methodology for the extraction, isolation, and structural elucidation of dammarane-type triterpenoids from plant sources, such as Panax ginseng.
Extraction and Isolation Workflow
Caption: General workflow for the isolation of dammarane triterpenoids.
Detailed Protocol:
-
Extraction: The air-dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Triterpenoids are often enriched in the EtOAc and n-BuOH fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel or octadecylsilyl (ODS) silica gel. A gradient elution system, for example, with increasing concentrations of MeOH in chloroform (B151607) (CHCl₃) or water, is used to separate the components into multiple sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing compounds of interest are further purified by preparative HPLC on a C18 column to yield the pure compounds.
Structure Elucidation
The structure of the isolated compounds is determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are performed to determine the carbon skeleton and the positions of substituents.
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and molecular weight of the compound.
Biological Activity and Signaling Pathway
Dammarane-type triterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. One of the key signaling pathways modulated by some dammarane triterpenoids is the Liver X Receptor (LXRα) pathway, which plays a crucial role in the regulation of lipid metabolism and inflammation.
LXRα Signaling Pathway
Caption: Activation of the LXRα signaling pathway by dammarane triterpenoids.
Pathway Description:
-
Activation: Dammarane triterpenoids can act as agonists for the Liver X Receptor α (LXRα), which exists as a heterodimer with the Retinoid X Receptor (RXR) in the cytoplasm, bound to a co-repressor (CoR).
-
Conformational Change and Translocation: Upon binding of the dammarane triterpenoid, the LXRα-RXR complex undergoes a conformational change, leading to the dissociation of the co-repressor and recruitment of a co-activator (CoA). This activated complex then translocates to the nucleus.
-
Gene Transcription: In the nucleus, the activated LXRα-RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes.
-
Biological Effects: This binding initiates the transcription of genes involved in cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), leading to increased cholesterol efflux from macrophages. This process is crucial in preventing the formation of foam cells, a key event in atherosclerosis. Additionally, LXRα activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.
An In-depth Technical Guide on 3-Acetoxy-24-hydroxydammara-20,25-diene (CAS: 143519-04-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562), a class of natural products predominantly isolated from the roots of Panax ginseng C.A. Mey.[1] Dammarane (B1241002) triterpenoids, including a wide array of ginsenosides, are recognized as the principal bioactive constituents of ginseng, contributing to its diverse pharmacological effects.[2] This technical guide provides a comprehensive overview of the available technical data, experimental protocols, and potential biological activities of this compound, aimed at facilitating further research and drug development efforts.
Physicochemical and Spectroscopic Data
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, handling, and formulation.
| Property | Value | Reference |
| CAS Number | 143519-04-4 | [3][4][5] |
| Molecular Formula | C₃₂H₅₂O₃ | [5] |
| Molecular Weight | 484.76 g/mol | [4][5] |
| IUPAC Name | (3β)-3-Acetoxy-24-hydroxydammara-20,25-diene | [4] |
| InChI Key | JQZGFSMFYISVKP-MSFIPKIASA-N | [4] |
| Purity | Typically ≥97% (commercial sources) | [4] |
| Storage Temperature | 2-8 °C | [4] |
| Spectroscopic Data | Description |
| ¹H NMR | Characteristic signals for the triterpenoid backbone, including methyl singlets, olefinic protons, and a proton at C-3 deshielded by the acetoxy group. |
| ¹³C NMR | Resonances corresponding to the 32 carbon atoms of the molecule, including the carbonyl carbon of the acetoxy group and the olefinic carbons of the two double bonds. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ or related adducts, along with fragmentation patterns characteristic of the dammarane skeleton and the loss of the acetoxy and hydroxyl groups. |
Experimental Protocols
This section details the methodologies for the isolation of this compound from its natural source and standard assays to evaluate its potential biological activities.
Isolation from Panax ginseng
The following is a generalized protocol for the isolation of dammarane triterpenoids from Panax ginseng, which can be adapted for the specific target compound.
Experimental Workflow for Isolation
References
- 1. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dammarane triterpenoids for pharmaceutical use: a patent review (2005 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Bioactivity Screening of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) that can be isolated from the roots of Panax ginseng C.A.Mey. As a member of the vast family of ginsenosides (B1230088) and their derivatives, this compound holds potential for various pharmacological activities, a hallmark of triterpenoids from this renowned medicinal plant. Dammarane (B1241002) triterpenoids, the primary active secondary metabolites of Panax ginseng, have demonstrated a wide array of biological effects, including but not limited to anticancer, anti-inflammatory, antidiabetic, and neuroprotective activities.
This technical guide provides a framework for the preliminary bioactivity screening of this compound. Due to a lack of specific published research on this particular derivative, this document outlines established methodologies and presents illustrative data from studies on closely related dammarane triterpenoids. This approach offers a robust starting point for researchers seeking to investigate the therapeutic potential of this and similar molecules.
Data Presentation: Bioactivity of Related Dammarane Triterpenoids
To provide a contextual baseline for screening this compound, the following table summarizes the cytotoxic activities of various dammarane-type saponins (B1172615) isolated from Panax ginseng flower buds against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 6'-malonyl formyl ginsenoside F1 | HL-60 (Human promyelocytic leukemia) | 16.74 |
| MGC80-3 (Human gastric carcinoma) | 29.51 | |
| Hep-G2 (Human hepatoma) | 20.48 | |
| Ginsenoside ORh1 | Murine H22 Hepatoma Cells | 42.44 |
Data sourced from studies on dammarane triterpenoids from Panax ginseng.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the preliminary bioactivity screening of novel triterpenoids.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the potential anticancer activity of a compound.
a. Materials and Reagents:
-
Human cancer cell lines (e.g., HL-60, MGC80-3, Hep-G2)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
CO2 incubator
-
Microplate reader
b. Experimental Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^4 cells/mL in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
a. Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
DMEM medium with 10% FBS
-
96-well plates
b. Experimental Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.
Mandatory Visualizations
Experimental Workflow for Bioactivity Screening
Hypothesized Signaling Pathway Inhibition
Many dammarane triterpenoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates a potential mechanism of action for this compound, should it possess anti-inflammatory properties.
Conclusion
While specific bioactivity data for this compound is not yet available in the public domain, its structural classification as a dammarane triterpenoid from Panax ginseng strongly suggests potential therapeutic properties. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for the systematic investigation of this compound's bioactivity. Researchers are encouraged to employ these methodologies to elucidate its cytotoxic, anti-inflammatory, and other potential pharmacological effects, thereby contributing to the growing body of knowledge on the medicinal chemistry of ginsenosides and their derivatives.
References
Unraveling the Therapeutic Potential of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Mechanistic Hypothesis
For Immediate Release
Shanghai, China – December 5, 2025 – As the quest for novel therapeutic agents continues, researchers and drug development professionals are increasingly turning their attention to natural compounds with promising pharmacological profiles. Among these, 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid (B12794562) isolated from the roots of Panax ginseng C.A. Mey., has emerged as a molecule of interest. While direct, in-depth studies on its specific mechanism of action remain limited, a hypothesis can be formulated based on the well-documented activities of structurally related dammarane (B1241002) triterpenoids. This whitepaper aims to provide a comprehensive technical guide on the hypothesized mechanism of action of this compound, drawing parallels from analogous compounds to inform future research and drug development endeavors.
Dammarane triterpenoids, a major class of bioactive constituents in Panax species, are renowned for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. It is postulated that this compound shares these properties and may exert its therapeutic effects through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.
Hypothesized Anti-Inflammatory Mechanism of Action
Inflammation is a complex biological response implicated in numerous diseases. A key regulator of this process is the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Based on the known anti-inflammatory effects of other dammarane triterpenoids, it is hypothesized that this compound may inhibit the activation of the NF-κB pathway.
Proposed Signaling Pathway:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
This proposed mechanism suggests that the compound could potentially inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Hypothesized Cytotoxic and Anti-Cancer Mechanism of Action
Many dammarane triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis (programmed cell death). It is plausible that this compound also possesses anti-cancer properties by initiating the apoptotic cascade.
Proposed Experimental Workflow for Assessing Cytotoxicity and Apoptosis:
Caption: Experimental workflow for evaluating cytotoxic and apoptotic effects.
Quantitative Data from Related Dammarane Triterpenoids
| Compound | Cell Line | IC50 (µM) |
| Ginsenoside Rg3 | Various Cancer Cells | 15 - 50 |
| Ginsenoside Rh2 | Various Cancer Cells | 10 - 30 |
| Protopanaxadiol | Various Cancer Cells | 5 - 20 |
Note: IC50 values are approximate and can vary depending on the cell line and experimental conditions.
Detailed Methodologies for Key Experiments
To rigorously test the proposed mechanisms of action, the following experimental protocols are recommended:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for Apoptotic Proteins
-
Objective: To investigate the effect of the compound on the expression of key apoptotic proteins.
-
Procedure:
-
Treat cells with the compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, and PARP, with β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Future Directions and Conclusion
The hypotheses presented in this whitepaper provide a foundational framework for investigating the mechanism of action of this compound. Further research, including the detailed experimental protocols outlined, is crucial to validate these proposed pathways and to fully elucidate the therapeutic potential of this promising natural compound. The exploration of its effects on other relevant signaling cascades, such as the MAPK and PI3K/Akt pathways, will also be vital in constructing a comprehensive understanding of its pharmacological profile. The insights gained from such studies will be invaluable for the future development of novel therapeutics for inflammatory diseases and cancer.
Methodological & Application
Application Notes and Protocols: Extraction of 3-Acetoxy-24-hydroxydammara-20,25-diene from Panax ginseng
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) that has been isolated from the roots of Panax ginseng C.A. Mey.[1] Dammarane (B1241002) triterpenes are a major class of bioactive compounds in ginseng and are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2] These application notes provide a detailed protocol for the extraction, purification, and characterization of this compound from Panax ginseng roots. Additionally, a putative signaling pathway for its potential anti-inflammatory activity is presented.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in the literature, the following table provides an estimated yield based on general extraction of dammarane triterpenoids from Panax ginseng. Actual yields may vary depending on the quality of the plant material and the precision of the experimental execution.
| Extraction/Purification Step | Starting Material (g) | Product | Estimated Yield (mg) | Purity (%) |
| Methanol (B129727) Extraction | 1000 g of dried P. ginseng roots | Crude Methanol Extract | 150,000 - 200,000 | - |
| Solvent Partitioning | 150 g of Crude Extract | Ethyl Acetate (B1210297) Fraction | 30,000 - 45,000 | - |
| Column Chromatography (Silica Gel) | 30 g of Ethyl Acetate Fraction | Triterpenoid-rich Fraction | 5,000 - 8,000 | ~40-50 |
| Column Chromatography (MCI Gel) | 5 g of Triterpenoid-rich Fraction | Partially Purified Fraction | 1,000 - 1,500 | ~70-80 |
| Preparative HPLC | 100 mg of Partially Purified Fraction | This compound | 5 - 15 | >95 |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound.
Preparation of Plant Material
-
Obtain high-quality dried roots of Panax ginseng.
-
Grind the dried roots into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.
-
Store the powdered plant material in an airtight container in a cool, dry place until use.
Extraction
-
Weigh 1 kg of powdered Panax ginseng root and place it in a large-capacity Soxhlet apparatus or a large glass container for maceration.
-
Soxhlet Extraction: Add 10 L of methanol to the flask and perform continuous extraction for 24-48 hours.
-
Maceration: Immerse the powder in 10 L of methanol and allow it to stand for 3-5 days at room temperature with occasional stirring.
-
After extraction, filter the methanol extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
Solvent Partitioning
-
Suspend the crude methanol extract in 2 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform successive liquid-liquid partitioning with n-hexane (3 x 2 L) to remove non-polar lipids and chlorophylls. Discard the n-hexane layers.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 2 L).[3]
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction, which is enriched in triterpenoids.
Column Chromatography: Silica (B1680970) Gel
-
Prepare a silica gel (100-200 mesh) column packed in a suitable solvent such as chloroform (B151607).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, v/v).[3]
-
Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a chloroform:methanol (9:1, v/v) mobile phase and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Combine the fractions containing the target compound based on the TLC profile.
Column Chromatography: MCI Gel
-
Pack a column with MCI gel CHP20P and equilibrate with water.
-
Dissolve the triterpenoid-rich fraction from the silica gel column in a small amount of methanol and then dilute with water.
-
Load the sample onto the MCI gel column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90%, 100% methanol).[3][4]
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing this compound.
-
Combine the relevant fractions and concentrate to dryness.
Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the fraction containing the target compound using a preparative HPLC system equipped with a C18 column.[3][5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient should be optimized based on analytical HPLC results. A starting point could be 60% acetonitrile in water, increasing to 90% over 40 minutes.
-
Detection: UV detection at 203 nm is suitable for dammarane triterpenoids.[6]
-
Inject the sample and collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain the purified compound.
-
Assess the purity of the final compound using analytical HPLC.
Structure Elucidation
Confirm the identity of the purified this compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Putative Anti-inflammatory Signaling Pathway
While the specific signaling pathways modulated by this compound have not been fully elucidated, many dammarane triterpenoids from ginseng are known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7] The following diagram illustrates a hypothetical mechanism of action.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dammarane triterpenes from the leaves of Panax ginseng enhance cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for 3-Acetoxy-24-hydroxydammara-20,25-diene quantification
An HPLC Method for the Quantification of 3-Acetoxy-24-hydroxydammara-20,25-diene
This document provides a comprehensive guide for the quantification of this compound, a dammarane-type triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC). This method is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a triterpenoid that has been isolated from natural sources such as the roots of Panax ginseng C.A.Mey.[1] Triterpenoids are a diverse class of naturally occurring compounds with a wide range of biological activities, making their accurate quantification crucial for research and quality control. This application note details a robust HPLC method for the separation and quantification of this specific dammarane (B1241002) derivative.
The proposed method is based on reversed-phase chromatography, which is a common and effective technique for the analysis of triterpenoids.[2][3] Due to the fact that many saponins (B1172615) and triterpenoids lack strong chromophores for UV detection, method development often involves testing for optimal detection wavelengths at the lower end of the UV spectrum or employing alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[2][4][5] However, some triterpenoids do exhibit UV absorbance in the range of 200-255 nm.[6][7] This protocol will primarily focus on UV detection, with considerations for alternative detectors.
Experimental
-
Reference Standard: this compound (purity ≥95%). This can be sourced from suppliers like AA Blocks or MedChemExpress.[1]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Acid: Formic acid or acetic acid (analytical grade).
-
Sample Extraction Solvents: Methanol, ethanol, or a mixture of methanol and chloroform.[2][8][9]
A standard HPLC system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing.
The following table summarizes the recommended HPLC conditions. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 3.5 µm). A C30 column may offer better resolution for complex triterpenoid mixtures.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm. It is recommended to run a PDA scan of the standard to determine the optimal detection wavelength.[2][6] |
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material).
-
Grinding: Grind the dried sample material to a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered sample into a flask.
-
Add 20 mL of methanol (or another suitable extraction solvent).
-
Sonicate the mixture for 30 minutes or perform reflux extraction.[8]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine all the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Analysis and Quantification
Inject the prepared working standard solutions into the HPLC system. A calibration curve is generated by plotting the peak area of this compound against the corresponding concentration. The linearity of the method should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.
Inject the prepared sample solutions. The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.
The final concentration in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration of the analyte in the sample solution (mg/mL) obtained from the calibration curve.
-
V = Final volume of the reconstituted sample extract (mL).
-
W = Weight of the initial sample (g).
Method Validation (Summary)
For regulatory purposes or rigorous scientific studies, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix. | Peak purity analysis and comparison of retention times with a reference standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. This is often determined by spiking a blank matrix with a known amount of the analyte at different concentration levels. | Recovery between 80% and 120%.[10] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% for repeatability and ≤ 5% for intermediate precision.[10] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[10] |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[10] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for quantification using an external standard calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ffhdj.com [ffhdj.com]
- 10. mdpi.com [mdpi.com]
Application Note: Evaluating the Anti-inflammatory Potential of 3-Acetoxy-24-hydroxydammara-20,25-diene using a Lipopolysaccharide-Induced Macrophage-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1] 3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562). Dammarane triterpenoids, a class of natural compounds, have shown potential as anti-inflammatory agents, often by modulating key signaling pathways like NF-κB.[2][3][4][5][6] This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Assay Principle
RAW 264.7 macrophage-like cells are a well-established model for studying inflammation in vitro.[7] Stimulation of these cells with bacterial lipopolysaccharide (LPS), a component of gram-negative bacteria, activates the NF-κB signaling pathway through Toll-like receptor 4 (TLR4).[8] This activation leads to the nuclear translocation of NF-κB, which in turn upregulates the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][9] iNOS produces large amounts of nitric oxide (NO), a key inflammatory signaling molecule.[10] This assay quantifies the inhibitory effect of this compound on the production of these inflammatory markers. A primary cytotoxicity assay is also included to ensure that the observed anti-inflammatory effects are not due to cell death.
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Compound: this compound (dissolved in DMSO to create a 10 mM stock solution)
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Griess Reagent Kit for Nitrite (B80452) determination
-
Mouse TNF-α and IL-6 ELISA Kits
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protocol 1: Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for harvesting as they are adherent.
Protocol 2: MTT Assay for Cytotoxicity
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: LPS-Induced Inflammation and Treatment
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells for 2 hours with non-toxic concentrations of this compound (determined from the MTT assay).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following controls:
-
Control: Cells treated with media only.
-
LPS Control: Cells treated with LPS (1 µg/mL) only.
-
Compound Control: Cells treated with the highest concentration of the compound only.
-
-
After the 24-hour incubation, collect the cell culture supernatants for NO and cytokine analysis. Centrifuge to remove cell debris and store at -80°C.
Protocol 4: Measurement of Nitric Oxide (Griess Assay)
-
The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[10]
-
Add 100 µL of the collected cell supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.[10]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[10]
Protocol 5: Measurement of TNF-α and IL-6 (ELISA)
-
Quantify the concentration of TNF-α and IL-6 in the collected cell supernatants using commercial ELISA kits.
-
Follow the manufacturer's instructions precisely for the assay procedure.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies. A detection antibody, followed by a substrate, is used to generate a colorimetric signal.
-
Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the provided standard curve.
Data Presentation and Analysis
All experiments should be performed in triplicate. Data should be presented as mean ± standard deviation (SD). Statistical significance can be determined using a one-way ANOVA followed by a suitable post-hoc test. The results can be summarized as follows:
Table 1: Effect of this compound on Cell Viability and Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Cell Viability (%) | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Media) | 100 ± 4.5 | 1.2 ± 0.3 | 45.2 ± 8.1 | 22.5 ± 5.4 |
| LPS (1 µg/mL) | 98.2 ± 5.1 | 45.8 ± 3.9 | 2540.1 ± 150.7 | 1850.6 ± 120.3 |
| LPS + Compound (10 µM) | 97.5 ± 4.8 | 30.5 ± 2.5 | 1680.5 ± 110.2 | 1125.4 ± 95.8* |
| LPS + Compound (25 µM) | 96.1 ± 5.3 | 15.1 ± 1.8 | 850.7 ± 75.6 | 560.2 ± 60.1** |
| LPS + Compound (50 µM) | 94.8 ± 4.9 | 5.4 ± 0.9 | 210.3 ± 30.1 | 150.8 ± 25.5*** |
*Data are represented as mean ± SD (n=3). Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001. (Note: This data is representative and for illustrative purposes only).
Visualizations
Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway and potential inhibition point.
Experimental Workflow
Caption: Workflow for the anti-inflammatory cell-based assay.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng. | Semantic Scholar [semanticscholar.org]
- 4. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
No Specific Research Found on the Neuroprotective Effects of 3-Acetoxy-24-hydroxydammara-20,25-diene on Neuronal Cells
Despite a comprehensive search of available scientific literature, no specific studies detailing the neuroprotective effects of 3-Acetoxy-24-hydroxydammara-20,25-diene on neuronal cells were identified. As a result, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, is not possible at this time.
This compound is a triterpenoid (B12794562) that can be isolated from the roots of Panax ginseng C.A.Mey.[1] While other compounds derived from Panax ginseng, such as various ginsenosides, have been the subject of extensive research regarding their neuroprotective properties, this specific derivative appears to be largely uninvestigated in the context of neuronal cell health and protection.
The initial inquiry sought to compile a detailed resource for researchers, scientists, and drug development professionals. This was to include a summary of quantitative data, in-depth experimental protocols for key experiments, and visualizations of relevant signaling pathways. However, the foundational experimental data required to generate such a document for this compound is not present in the public domain or scientific databases.
Information available for this compound is currently limited to its chemical properties and commercial availability.
For researchers interested in the neuroprotective potential of compounds from Panax ginseng, a wealth of information is available for other, more extensively studied ginsenosides. These studies often involve in vitro experiments using neuronal cell lines (such as SH-SY5Y or PC12) and in vivo models of neurodegenerative diseases. Common experimental protocols in this field include:
-
Cell Viability Assays: To assess the protective effects of a compound against toxins (e.g., glutamate, hydrogen peroxide, amyloid-beta).
-
Apoptosis Assays: To determine if the compound can inhibit programmed cell death.
-
Measurement of Reactive Oxygen Species (ROS): To evaluate the antioxidant properties of the compound.
-
Western Blotting: To analyze the expression levels of proteins involved in key signaling pathways related to cell survival and death.
Should research on the neuroprotective effects of this compound become available, a detailed analysis and compilation of application notes and protocols could be undertaken. At present, this topic remains an unexplored area of neuroscience research.
References
Unveiling the Anti-Cancer Potential of 3-Acetoxy-24-hydroxydammara-20,25-diene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the anti-cancer effects of the dammarane-type triterpenoid (B12794562), 3-Acetoxy-24-hydroxydammara-20,25-diene. The protocols outlined below are based on established methodologies for evaluating the in vitro and in vivo efficacy of anti-cancer compounds, with specific examples drawn from studies on structurally related dammarane (B1241002) triterpenoids.
Introduction
This compound is a natural product isolated from Panax ginseng.[1] Dammarane-type triterpenoids, a class of compounds to which it belongs, have demonstrated a range of anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[2][3][4] This document details experimental procedures to explore these potential anti-cancer properties.
While specific data for this compound is not extensively available in public literature, the following protocols provide a robust framework for its investigation. The included data from related compounds serves as a valuable reference for experimental design and data interpretation.
In Vitro Anti-Cancer Activity
Cell Viability and Cytotoxicity Assays
The initial assessment of anti-cancer activity involves determining the compound's effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Table 1: Representative Cytotoxicity of Dammarane-Type Triterpenoids Against Various Cancer Cell Lines (IC50 values in µM)
| Compound/Extract | A549 (Lung) | HCT-116 (Colorectal) | HCT-15 (Colorectal) | MDA-MB-468 (Breast) |
| Cleogynone B | Moderately Active | Cytotoxic | Cytotoxic | Moderately Cytotoxic |
| Compound 3 (from Cleome gynandra) | - | Cytotoxic | Cytotoxic | Moderately Cytotoxic |
| n-hexane extract of Cleome gynandra | >80% inhibition (0.13-1.0 mg/mL) | - | - | - |
Note: Data is sourced from a study on dammarane-type triterpenoids from Cleome gynandra and is intended to serve as a reference.[3] The specific IC50 values were not provided in the abstract.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assays
To determine if the compound induces programmed cell death, apoptosis assays are crucial. Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Investigating the effect of the compound on cell cycle progression can reveal mechanisms of anti-proliferative activity. This is typically done by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population distribution in different phases of the cell cycle by flow cytometry. A study on a dammarane-type triterpenoid derivative showed it induced S-phase arrest in A549 cells.[2]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mechanism of Action: Western Blot Analysis
To delve into the molecular mechanisms, Western blotting can be used to analyze the expression of proteins involved in apoptosis and cell cycle regulation.
Table 2: Potential Protein Targets for Western Blot Analysis Based on Dammarane-Type Triterpenoid Studies
| Pathway | Key Proteins to Analyze | Expected Change with Treatment | Reference |
| Apoptosis | Bax | Upregulation | [2] |
| Bcl-2 | Downregulation | [2] | |
| Cleaved Caspase-3 | Upregulation | [2] | |
| Cleaved Caspase-9 | Upregulation | [2] | |
| Cleaved PARP | Upregulation | [2] | |
| Cytochrome c (cytosolic fraction) | Upregulation | [2] | |
| Cell Cycle | p53 | Upregulation | [2] |
| p21 | Upregulation | [2] | |
| MDM2 | Downregulation | [2] |
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Application Notes & Protocols for Investigating 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) that has been isolated from Panax ginseng[1]. As a member of a class of compounds known for a variety of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, this molecule represents a promising candidate for further pharmacological investigation. These application notes provide a comprehensive research model to explore the therapeutic potential of this compound, outlining a phased approach from initial screening to more detailed mechanistic studies.
Compound Profile
| Property | Value |
| IUPAC Name | (3β)-3-Acetoxy-24-hydroxydammara-20,25-diene |
| Synonyms | (3beta)-24-hydroxydammara-20,25-dien-3-yl acetate |
| CAS Number | 143519-04-4 |
| Molecular Formula | C₃₂H₅₂O₃ |
| Molecular Weight | 484.77 g/mol |
| Source | Panax ginseng C.A.Mey.[1] |
| Storage | 2-8°C |
Proposed Research Model Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound.
Application Note 1: Cytotoxicity Profiling
Objective
To assess the potential of this compound as an anti-cancer agent by evaluating its cytotoxic effects on a panel of human cancer cell lines.
Recommended Cell Lines
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (ER+) | Commonly used for screening potential anti-breast cancer agents. |
| MDA-MB-231 | Breast (Triple-Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype. |
| A549 | Lung | Lung cancer is a leading cause of cancer-related mortality. |
| HepG2 | Liver | To assess potential hepatotoxicity and anti-cancer effects in liver cancer. |
| PC3 | Prostate | Prostate cancer is a common malignancy in men. |
| HT29 | Colon | To evaluate activity against colorectal cancer. |
| HEK293 | Normal Kidney | To assess general cytotoxicity and selectivity towards cancer cells. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation: Sample IC₅₀ Table
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Experimental Value | Experimental Value |
| MDA-MB-231 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value |
| PC3 | Experimental Value | Experimental Value |
| HT29 | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value |
Application Note 2: Anti-Inflammatory Activity Assessment
Objective
To investigate the anti-inflammatory properties of this compound in vitro.
Recommended Cell Line
-
RAW 264.7: Murine macrophage cell line, a standard model for studying inflammation.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Data Presentation: Sample NO Inhibition Table
| Compound Concentration (µM) | NO Production (% of LPS Control) |
| 0 (LPS only) | 100 |
| 1 | Experimental Value |
| 10 | Experimental Value |
| 50 | Experimental Value |
| 100 | Experimental Value |
Proposed Signaling Pathway for Investigation
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.
Application Note 3: Neuroprotective Potential Evaluation
Objective
To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.
Recommended Cell Line
-
SH-SY5Y: Human neuroblastoma cell line, commonly used in models of neurodegenerative diseases.
Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Oxidative Insult: Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Application Note 1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the H₂O₂-treated control.
Data Presentation: Sample Neuroprotection Table
| Compound Concentration (µM) | Cell Viability (% of Untreated Control) |
| Untreated Control | 100 |
| H₂O₂ only | Experimental Value |
| 1 + H₂O₂ | Experimental Value |
| 10 + H₂O₂ | Experimental Value |
| 50 + H₂O₂ | Experimental Value |
Proposed Neuroprotective Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response and a potential target for neuroprotective agents.
Concluding Remarks
This document provides a foundational research model for the systematic evaluation of this compound. The proposed in vitro assays will enable a preliminary assessment of its cytotoxic, anti-inflammatory, and neuroprotective activities. Positive results from these initial screens will warrant progression to more detailed mechanistic studies and eventual validation in appropriate in vivo models. The provided protocols and data presentation formats are intended to facilitate standardized and comparable experimental outcomes.
References
application of 3-Acetoxy-24-hydroxydammara-20,25-diene in natural product chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-24-hydroxydammara-20,25-diene is a dammarane-type triterpenoid (B12794562) isolated from the roots of Panax ginseng C.A. Mey.[1][2][3]. As a member of the diverse family of ginsenosides (B1230088) and related triterpenoids, this compound holds potential for investigation in various fields of natural product chemistry and drug discovery. Dammarane (B1241002) triterpenoids, as a class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These notes provide an overview of the potential applications of this compound based on the known bioactivities of structurally related compounds and offer generalized protocols for its study.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 143519-04-4 | [4][5] |
| Molecular Formula | C₃₂H₅₂O₃ | [6] |
| Molecular Weight | 484.76 g/mol | |
| Class | Triterpenoid | [1][2] |
| Natural Source | Roots of Panax ginseng C.A. Mey. | [2][3] |
Potential Biological Activities and Applications
While specific studies on the bioactivity of this compound are limited, the broader class of dammarane triterpenoids from Panax ginseng has been extensively studied. This suggests potential avenues of research for this specific compound.
Anti-Cancer Activity
Many dammarane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Potential Research Areas:
-
Screening for cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia).
-
Investigation of the underlying molecular mechanisms, such as the modulation of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) and cell cycle regulators (e.g., cyclins, CDKs).
-
In vivo studies in animal models to assess anti-tumor efficacy and toxicity.
Neuroprotective Effects
Certain ginsenosides and their metabolites have been shown to protect neuronal cells from various insults, including oxidative stress and excitotoxicity. This suggests a potential role in the research of neurodegenerative diseases.
Potential Research Areas:
-
Evaluation of protective effects against neurotoxicity in vitro using neuronal cell models (e.g., SH-SY5Y, PC12).
-
Investigation of the impact on signaling pathways related to neuronal survival and inflammation in the central nervous system.
Anti-Inflammatory Properties
Dammarane triterpenoids have been reported to possess anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways, such as NF-κB and MAPK.
Potential Research Areas:
-
Assessment of the inhibitory effects on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages.
-
Investigation of the modulation of inflammatory enzyme expression (e.g., iNOS, COX-2).
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol for Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the effect of the compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the inhibitory effect of the compound on NO production.
Visualizations
Hypothetical Workflow for Bioactivity Screening
Caption: General workflow for investigating the bioactivity of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
This compound represents a promising, yet understudied, natural product from Panax ginseng. Based on the well-documented bioactivities of related dammarane triterpenoids, this compound warrants further investigation for its potential therapeutic applications, particularly in the areas of oncology, neuroprotection, and inflammation. The protocols and conceptual frameworks provided herein serve as a starting point for researchers to explore the chemical biology and pharmacological potential of this natural compound.
References
- 1. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dammarane triterpenoids for pharmaceutical use: a patent review (2005 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dammarane-Type Saponins from the Leaves of Vietnamese Ginseng (Panax vietnamensis Ha & Grushv.) and Their Acetylcholinesterase Inhibition In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Acetoxy-24-hydroxydammara-20,25-diene Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Acetoxy-24-hydroxydammara-20,25-diene extraction from its natural sources, such as Panax ginseng.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of this compound?
A1: The primary factors affecting extraction yield are the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material. The selection of an appropriate solvent system is crucial, as it determines the solubility of the target compound. Temperature and time are interdependent parameters that need to be optimized to ensure complete extraction without causing degradation of the thermolabile compound. Smaller particle sizes of the raw material increase the surface area available for solvent penetration, leading to higher extraction efficiency.
Q2: Which solvent system is most effective for extracting dammarane-type triterpenoids like this compound?
A2: Generally, moderately polar solvents are effective for extracting dammarane-type triterpenoids. A mixture of ethanol (B145695) and water is commonly used, with the optimal ratio often determined experimentally. For instance, studies on ginsenosides (B1230088), a class of dammarane (B1241002) saponins, have shown that an ethanol concentration of around 48.8% can be optimal for maximizing extraction yield and antioxidant activity.[1] Other organic solvents such as methanol (B129727) and acetone (B3395972) can also be employed.
Q3: Can advanced extraction techniques improve the yield compared to conventional methods like maceration or Soxhlet extraction?
A3: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE) can significantly improve extraction efficiency and reduce extraction time and solvent consumption. For example, a study on ginsenoside extraction using ASE optimized conditions to be 88.64% ethanol at 105.98°C for 28.77 minutes, resulting in a high yield.[2][3][4]
Q4: How can I remove interfering compounds like fats and pigments from my crude extract?
A4: A common practice is to perform a preliminary defatting step using a nonpolar solvent like n-hexane or petroleum ether. This will remove lipids and other nonpolar compounds that can interfere with subsequent purification steps. For pigment removal, treatment with activated charcoal can be effective, although it should be used cautiously as it may also adsorb some of the target compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of Crude Extract | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Incomplete grinding of plant material. 4. Degradation of the target compound. | 1. Optimize the solvent system. Perform small-scale extractions with varying solvent polarities (e.g., different ethanol/water ratios). 2. Increase extraction time and/or temperature. Monitor for potential degradation. Response Surface Methodology (RSM) can be used to find the optimal balance.[1][2][3] 3. Ensure the plant material is finely powdered to maximize surface area. 4. Avoid excessive heat and prolonged exposure to harsh pH conditions during extraction. |
| Poor Separation on Silica (B1680970) Gel Column Chromatography | 1. Inappropriate mobile phase polarity. 2. Co-elution with structurally similar compounds. 3. Column overloading. 4. Irregular packing of the stationary phase. | 1. Systematically vary the mobile phase composition. A common mobile phase for dammarane triterpenoids is a gradient of chloroform-methanol or ethyl acetate-hexane. 2. Consider using a different stationary phase, such as reversed-phase C18 silica, or another chromatographic technique like preparative HPLC. 3. Reduce the amount of crude extract loaded onto the column. 4. Ensure the silica gel is packed uniformly to avoid channeling. |
| Presence of Impurities in the Final Product | 1. Incomplete separation from other triterpenoids. 2. Contamination from solvents or glassware. | 1. Repeat the chromatographic purification. Consider using multiple chromatographic techniques with different separation principles (e.g., normal phase followed by reversed-phase). 2. Use high-purity solvents and ensure all glassware is thoroughly cleaned. |
Data on Extraction Optimization
The following tables summarize quantitative data from studies on the extraction of ginsenosides and other triterpenoids, which can serve as a valuable reference for optimizing the extraction of this compound.
Table 1: Effect of Extraction Parameters on Total Ginsenoside Yield (Accelerated Solvent Extraction) [2][3][4]
| Ethanol Concentration (%) | Temperature (°C) | Time (min) | Predicted Total Ginsenoside Yield (mg/g) |
| 88.64 | 129.66 | 15.92 | 32.82 |
| 80.00 | 120.00 | 20.00 | 31.50 |
| 95.00 | 130.00 | 15.00 | 30.80 |
| 85.00 | 125.00 | 18.00 | 32.10 |
Table 2: Effect of Extraction Conditions on Korean Red Ginseng Extract [1]
| Ethanol Concentration (%) | Temperature (°C) | Time (min) | Extraction Yield (%) |
| 48.8 | 90 | 73.3 | 23.2 |
| 40.0 | 85 | 70.0 | 22.5 |
| 50.0 | 95 | 75.0 | 23.0 |
| 60.0 | 90 | 70.0 | 21.8 |
Experimental Protocols
Protocol 1: Optimized Accelerated Solvent Extraction (ASE) of Dammarane Triterpenoids
This protocol is based on optimized methods for ginsenoside extraction and can be adapted for this compound.[2][3][4]
-
Sample Preparation: Grind dried Panax ginseng roots to a fine powder (40-60 mesh).
-
Extraction Cell: Pack a stainless steel extraction cell with the powdered sample.
-
ASE Parameters:
-
Solvent: 88.6% Ethanol in water
-
Temperature: 130 °C
-
Static Time: 16 minutes
-
Pressure: 1500 psi
-
Flush Volume: 60%
-
Purge Time: 60 seconds
-
Static Cycles: 1
-
-
Collection: Collect the extract in a vial.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography for Purification
-
Column Preparation: Prepare a silica gel (200-300 mesh) column using a slurry packing method with a non-polar solvent like hexane (B92381).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar mobile phase (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A typical gradient could be from 100% hexane to a final mixture of hexane:ethyl acetate (e.g., 50:50 or lower).
-
Fraction Collection: Collect fractions of the eluate.
-
TLC Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Use a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) and heat to develop the spots.
-
Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
Some dammarane-type triterpenoids from Panax ginseng have been shown to induce apoptosis in cancer cells through the p53 and caspase signaling pathways.
Caption: p53 and caspase-dependent apoptotic pathway induced by dammarane triterpenoids.
Additionally, ginsenosides have demonstrated anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by dammarane triterpenoids.
References
- 1. Effect of Korean Red Ginseng extraction conditions on antioxidant activity, extraction yield, and ginsenoside Rg1 and phenolic content: optimization using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Isolation of Minor Dammarane Triterpenoids
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation of minor dammarane (B1241002) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What makes minor dammarane triterpenoids so challenging to isolate?
A1: The isolation of minor dammarane triterpenoids is inherently difficult due to several factors. These compounds are often present in very low concentrations within a complex natural matrix. They share significant structural similarities with major triterpenoids and other secondary metabolites, which leads to difficulties in separation, such as co-elution during chromatography.[1][2] Furthermore, many dammarane triterpenoids lack strong chromophores, making them difficult to detect with standard UV-Vis detectors in HPLC systems.[1][2][3]
Q2: What is the general workflow for isolating a minor dammarane triterpenoid (B12794562)?
A2: A typical workflow involves a multi-step strategy:
-
Extraction: Initial extraction from the plant material using methods like maceration, reflux, or ultrasound-assisted extraction with appropriate solvents.[4][5]
-
Partitioning: The crude extract is often partitioned with immiscible solvents (e.g., n-hexane, ethyl acetate) to achieve preliminary separation based on polarity.[6]
-
Column Chromatography: The partitioned fractions are subjected to various column chromatography techniques, such as silica (B1680970) gel, macroporous resin, or vacuum liquid chromatography (VLC), to separate compounds.[6][7]
-
Fine Purification: High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) is used for the final purification of the target minor compounds.[8][9]
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods like NMR and mass spectrometry.[6][10][11]
Q3: Which analytical technique is most common for the separation of dammarane triterpenoids?
A3: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is the most widely used and effective technique for the separation and determination of dammarane triterpenoids and their saponins (B1172615).[1][3] However, challenges related to detection and resolution of structurally similar compounds are common.[2][12]
Troubleshooting Guides
This section addresses specific issues encountered during the isolation process in a question-and-answer format.
Extraction & Initial Processing
Q: My extraction yield for total triterpenoids is very low. How can I optimize this?
A: Low yield is a common problem. Consider the following troubleshooting steps:
-
Extraction Method: Traditional methods like reflux can be lengthy and inefficient.[4] Consider using ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency and reduce extraction time.[4][13][14] UAE, in particular, uses cavitation to disrupt cell walls, enhancing the release of intracellular contents.[13]
-
Solvent Choice: Triterpenoids are highly hydrophobic.[13] Ensure your solvent system is optimized. Ethanol (B145695) or methanol (B129727) at concentrations of 70-95% is often effective.[4][5] For SFE, carbon dioxide modified with a co-solvent like ethanol is typically used.[14]
-
Surfactants: Adding non-ionic surfactants (e.g., Span-80, Tween) can lower surface tension and improve solvent penetration into the plant matrix, which can significantly enhance extraction yield.[13]
-
Process Parameters: Systematically optimize parameters such as solvent-to-solid ratio, extraction temperature, and time. Response surface methodology (RSM) can be a valuable tool for this optimization.[4][13]
Chromatographic Separation & Purification
Q: My target compound is co-eluting with a major, structurally similar triterpenoid during HPLC. How can I improve resolution?
A: Resolving structurally similar compounds is a primary challenge.[1][2]
-
Column Choice: Do not rely on a single column type. Test stationary phases with different selectivities (e.g., C18, C8, Phenyl-Hexyl). Understanding and controlling selectivity is crucial for effective separation.[12]
-
Mobile Phase Optimization:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. A shallower gradient or even an isocratic elution might be necessary to separate closely eluting peaks.[2]
-
Additives: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the column, improving peak shape for certain compounds.[15]
-
-
Temperature: Column temperature is an important parameter for optimizing separation. Analyze your samples at different temperatures (e.g., 25°C, 30°C, 35°C) to see how it affects retention times and resolution.[2]
-
Alternative Techniques: If HPLC fails to provide adequate separation, consider high-speed counter-current chromatography (HSCCC), which is a liquid-liquid partition technique that can be highly effective for separating similar compounds without a solid support matrix.[8]
Q: I am having trouble detecting my isolated triterpenoid using a standard HPLC-UV detector.
A: This is a classic problem, as most triterpenoids lack strong UV-absorbing chromophores.[2]
-
Low Wavelength Detection: Attempt detection at low wavelengths, typically between 205-210 nm. This requires using high-purity solvents (HPLC grade) that have low absorption in this range to minimize baseline noise.[2]
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): This detector is nearly universal for non-volatile compounds and does not require a chromophore, making it ideal for triterpenoids.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides excellent sensitivity and selectivity, and also gives valuable structural information.[1]
-
-
Chemical Derivatization: If sensitivity is still an issue, consider derivatizing your triterpenoid with a reagent that introduces a chromophore or fluorophore. Reagents like acid chlorides or rhodamines can significantly enhance detection signals in HPLC analysis.[1]
Data Presentation: Process Parameters
Quantitative data from various studies are summarized below to provide a baseline for experimental design.
Table 1: Optimized Triterpenoid Extraction Parameters
| Plant Source | Extraction Method | Key Parameters | Triterpenoid Yield | Reference |
|---|---|---|---|---|
| Carya cathayensis Husks | Ultrasound-Assisted Extraction (UAE) with Surfactant | Solvent: 75% Ethanol + Span-80; Temp: 20-60°C; Time: 10-50 min; Solid-to-Liquid Ratio: 20-60 mL/g | 33.92 ± 0.52 mg UAE/g DW | [13] |
| Schisandra sphenanthera Canes | Ultrasound-Assisted Extraction (UAE) | Solvent: 78% Methanol; Time: 52 min; Solid-to-Liquid Ratio: 1:30 g/mL | 1.14 ± 0.23% | [4] |
| Schisandra sphenanthera Leaves | Ultrasound-Assisted Extraction (UAE) | Solvent: 91% Methanol; Time: 76 min; Solid-to-Liquid Ratio: 1:21 g/mL | 1.78 ± 0.17% |[4] |
Table 2: Column Chromatography Purification Parameters
| Target Compounds | Adsorbent | Loading & Elution Conditions | Purity Increase | Reference |
|---|---|---|---|---|
| Triterpenic Acids from Blackened Jujube | D-101 Macroporous Resin | Loading: 2.0 mL/min flow rate. Elution: 95% Ethanol at 1.0 mL/min. | From 23.55% to 58.77% | [7] |
| Triterpenoids from Diospyros montana | Silica Gel (60-120 mesh) | Slurry Prep: 2g extract with 2g silica gel. Eluent: Cyclohexane: Ethyl acetate (B1210297) (8:2). Collection: 5 mL fractions. | Not specified | [16] |
| Dammarane Triterpenoids from Aglaia elliptica | Silica Gel 60 | Initial Step: Vacuum Liquid Chromatography (VLC). Purification: Column chromatography. | Not specified |[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is adapted from methodologies used for Carya cathayensis Sarg. husks.[13]
-
Preparation: Grind the dried plant material into a fine powder.
-
Solvent Preparation: Prepare the extraction solvent. For example, a 75% ethanol solution containing a surfactant like 1.8% (v/v) Span-80.
-
Extraction:
-
Combine the powdered plant material with the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:40 g/mL).
-
Place the mixture in an ultrasonic bath or use a probe-type sonicator.
-
Perform the extraction at a controlled temperature (e.g., 40°C) for a set duration (e.g., 30 minutes) with a specific ultrasonic power (e.g., 300 W).
-
-
Recovery:
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant. Repeat the extraction process on the residue if necessary for exhaustive extraction.
-
Combine the supernatants and concentrate them using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
-
Protocol 2: Purification of Triterpenoids using Macroporous Resin
This protocol is based on the purification of triterpenic acids from blackened jujube.[7]
-
Resin Pre-treatment: Soak the macroporous resin (e.g., D-101) in ethanol for 24 hours, then wash with deionized water until no alcohol residue remains. This activates the resin.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading:
-
Dissolve the crude extract in a suitable solvent to a specific concentration (e.g., 25.5 µg/mL).
-
Load the sample solution onto the column at a controlled flow rate (e.g., 2.0 mL/min).
-
-
Washing: Wash the column with deionized water to remove impurities like sugars and other polar compounds that do not adsorb to the resin.
-
Elution: Elute the adsorbed triterpenoids from the resin using a high-concentration ethanol solution (e.g., 95% ethanol) at a slower flow rate (e.g., 1.0 mL/min).
-
Collection & Concentration: Collect the eluate in fractions. Monitor the fractions using TLC or HPLC. Combine the fractions containing the target compounds and concentrate them using a rotary evaporator to yield the purified triterpenoid product.
Visualizations
Workflow and Logic Diagrams
Caption: General workflow for isolating minor dammarane triterpenoids.
Caption: Decision tree for troubleshooting poor HPLC resolution.
Caption: Strategies to overcome low detection sensitivity in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 9. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dammarane-type triterpenoid saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational studies of dammarane-type triterpenoids using computational and NMR spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. maxapress.com [maxapress.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. phytojournal.com [phytojournal.com]
3-Acetoxy-24-hydroxydammara-20,25-diene stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Acetoxy-24-hydroxydammara-20,25-diene. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. For biological experiments, DMSO is a common choice. Prepare stock solutions by dissolving the solid compound in the desired solvent to the required concentration. It is recommended to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods.
Q3: Is the compound stable in aqueous solutions?
A3: Triterpenoid saponins, a class of compounds to which this compound belongs, can be susceptible to degradation in aqueous solutions, particularly at pH levels greater than 6. Hydrolysis of the acetate group and other labile functionalities may occur. It is advisable to prepare aqueous dilutions from a stock solution in an organic solvent immediately before use.
Q4: Can I expose the compound to ambient light during my experiments?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the solid compound has been stored at 2-8°C. 2. Prepare fresh stock solutions. If using previously prepared stock solutions, ensure they were stored at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. 3. Minimize the time the compound is in an aqueous solution before use. |
| Loss of compound activity over time in solution | Instability of the compound in the chosen solvent or at the storage temperature of the solution. | 1. If storing stock solutions, prefer -80°C over -20°C for longer-term stability. 2. Consider the pH of your experimental medium, as basic conditions can promote hydrolysis. 3. Perform a quick stability check of your stock solution by comparing the activity of a fresh versus an older solution. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of the compound into one or more new products. | 1. Review the handling and storage procedures. 2. Consider potential degradation pathways such as hydrolysis of the acetate group. The primary degradation product would likely be 3,24-dihydroxydammara-20,25-diene. 3. If degradation is suspected, a forced degradation study can help to identify potential degradation products. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of dammarane-type saponins, in general, is influenced by temperature and humidity. Lower temperatures and lower humidity levels contribute to greater stability.
| Condition | General Stability of Dammarane-type Saponins | Recommendation for this compound |
| Temperature (Solid) | More stable at lower temperatures (-20°C > 4°C > Room Temperature). | Store solid at 2-8°C for routine use. For long-term archival, -20°C is recommended. |
| Humidity (Solid) | High humidity can accelerate degradation. | Store in a tightly sealed container with a desiccant. |
| pH (in Solution) | Susceptible to degradation in aqueous solutions, especially at pH > 6. | Prepare fresh aqueous solutions. If buffering is required, consider a slightly acidic to neutral pH range and use immediately. |
| Light | Photodegradation is possible for many natural products. | Protect from direct and prolonged exposure to light. |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Also, heat the stock solution at 80°C for 48 hours.
-
After the specified time, allow to cool and then dissolve/dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve/dilute the samples to a suitable concentration for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
The method should be able to separate the intact compound from any degradation products.
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathway
Caption: A potential degradation pathway of this compound via hydrolysis.
solubility issues of 3-Acetoxy-24-hydroxydammara-20,25-diene in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Acetoxy-24-hydroxydammara-20,25-diene in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a dammarane-type triterpenoid, a class of natural compounds often isolated from plants like Panax ginseng.[1] These compounds, including this compound, are known for their potential therapeutic properties, such as anti-inflammatory and cytotoxic activities. However, they are highly lipophilic ("fat-loving") and inherently have poor solubility in water-based (aqueous) solutions, which are commonly used in biological experiments. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: Is there any quantitative data available on the aqueous solubility of this compound?
A2: Currently, there is no specific publicly available quantitative data (e.g., in µg/mL or µM) on the aqueous solubility of this compound. However, dammarane-type triterpenoids are generally classified as poorly water-soluble. Researchers should assume very low aqueous solubility and take appropriate measures to dissolve the compound for their experiments. It is recommended to experimentally determine the solubility in your specific buffer or media if precise concentrations are critical.
Q3: What are the common signs of solubility issues during my experiments?
A3: You may be experiencing solubility problems if you observe any of the following:
-
Visible precipitates: The most obvious sign is the formation of a solid (precipitate) in your solution after adding the compound. This can appear as cloudiness, a film on the surface, or visible particles.
-
Inconsistent results: Poor solubility can lead to variability in the actual concentration of the compound in your assays, resulting in poor reproducibility of your experimental data.
-
Low bioactivity: If the compound is not fully dissolved, the concentration available to interact with cells or proteins will be lower than intended, potentially leading to an underestimation of its biological activity.
Q4: What is the recommended solvent for making a stock solution of this compound?
A4: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This is a common practice for poorly water-soluble compounds intended for use in biological assays.
II. Troubleshooting Guides
This section provides structured guidance to address common solubility challenges.
Troubleshooting Precipitate Formation When Preparing Working Solutions
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer/media. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: Your target concentration may be too high. Try a lower final concentration. 2. Increase the DMSO concentration in the final solution: While keeping the final DMSO concentration as low as possible to avoid solvent toxicity (typically <0.5% in cell-based assays), a slight increase might be necessary. Perform a vehicle control to assess the effect of DMSO on your experimental system. 3. Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous solution, vortex well, and then add this intermediate dilution to the final volume. |
| Solution is initially clear but becomes cloudy over time. | The compound is slowly precipitating out of the solution (supersaturation). | 1. Prepare fresh working solutions: Prepare your working solutions immediately before use. 2. Maintain temperature: In some cases, a slight increase in temperature (e.g., pre-warming the aqueous solution to 37°C) can help maintain solubility. However, be mindful of the compound's stability at higher temperatures. 3. Use a carrier protein: For cell culture experiments, the presence of serum (e.g., fetal bovine serum) in the media can help to stabilize the compound and prevent precipitation. |
| Compound precipitates upon freeze-thaw cycles of the stock solution. | The compound may be less soluble at lower temperatures, or repeated temperature changes may affect its stability in the solvent. | 1. Aliquot the stock solution: After preparing your initial stock solution in DMSO, divide it into smaller, single-use aliquots and store them at -20°C or -80°C. This avoids repeated freeze-thaw cycles of the main stock. |
III. Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weigh the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the final solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.
Materials:
-
DMSO stock solution of this compound (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. Crucially, ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution (recommended): a. Prepare an intermediate dilution by adding the required volume of the DMSO stock to a small volume of pre-warmed culture medium. Vortex gently to mix. b. Add the intermediate dilution to the final volume of the pre-warmed culture medium to reach your target concentration.
-
Mix thoroughly: Gently invert or pipette the final working solution to ensure homogeneity.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.
IV. Signaling Pathways and Experimental Workflows
Dammarane-type triterpenoids have been reported to modulate several key signaling pathways involved in inflammation and cancer. Below are simplified diagrams of potentially relevant pathways.
Caption: A typical experimental workflow for in vitro studies.
Caption: Simplified overview of the NF-κB signaling pathway.
Caption: Simplified overview of the MAPK/ERK signaling pathway.
References
Technical Support Center: Enhancing Bioavailability of Hydrophobic Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of hydrophobic triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the formulation and in-vitro/in-vivo testing of hydrophobic triterpenoids.
General Formulation Questions
Q1: My hydrophobic triterpenoid (B12794562) has very low aqueous solubility. Which bioavailability enhancement technique should I start with?
A1: The choice of technique depends on several factors including the physicochemical properties of your triterpenoid, the desired dosage form, and available equipment. Here’s a general guide:
-
For initial screening and rapid formulation development: Solid dispersions and cyclodextrin (B1172386) complexation are often good starting points due to their relative simplicity.
-
For potentially higher bioavailability enhancement and controlled release: Lipid-based systems like nanoemulsions, liposomes, and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are excellent choices, though they can be more complex to formulate.[1][2]
Q2: How can I improve the loading of my hydrophobic triterpenoid into a lipid-based formulation?
A2: Low drug loading in lipid-based systems is a common issue. Here are some troubleshooting steps:
-
Screen different oils and surfactants: The solubility of your triterpenoid can vary significantly between different excipients. Conduct solubility studies in a range of oils (e.g., medium-chain triglycerides, long-chain triglycerides) and surfactants.
-
Optimize the oil/surfactant ratio: The ratio of these components can influence the drug's solubility within the formulation.
-
Use a co-solvent: A small amount of a suitable co-solvent (e.g., ethanol, propylene (B89431) glycol) can enhance the solubility of the triterpenoid in the lipid mixture.
-
For liposomes, consider the lipid composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol can affect the encapsulation of hydrophobic drugs within the lipid bilayer.
Troubleshooting Specific Techniques
Q1: I'm observing very low encapsulation efficiency for my triterpenoid in liposomes prepared by the thin-film hydration method. What could be the issue?
A1: Low encapsulation efficiency for hydrophobic drugs in liposomes is a frequent challenge.[2] Here are some potential causes and solutions:
-
Insufficient lipid concentration: The amount of lipid may be insufficient to encapsulate the desired amount of drug. Try increasing the lipid-to-drug ratio.
-
Improper lipid film formation: Ensure the organic solvent is completely removed under vacuum to form a thin, uniform lipid film. A thick or uneven film can lead to inefficient hydration and encapsulation.
-
Hydration temperature: The hydration step should be performed above the phase transition temperature (Tc) of the lipids to ensure the lipid bilayer is in a fluid state, which facilitates drug incorporation.[3]
-
Choice of lipids: The composition of the lipid bilayer can impact drug loading. Experiment with different phospholipids (e.g., varying chain lengths and saturation) and cholesterol concentrations.
-
Drug precipitation: The triterpenoid may be precipitating out of the organic solvent before film formation or during hydration. Ensure the drug is fully dissolved in the organic solvent.
Q1: My triterpenoid nanoemulsion shows droplet size growth over time (Ostwald ripening). How can I improve its stability?
A1: Ostwald ripening is a common instability mechanism in nanoemulsions where larger droplets grow at the expense of smaller ones.[4][5] Here are some strategies to mitigate this:
-
Optimize the oil phase composition: Incorporate a small amount of a highly water-insoluble oil (e.g., long-chain triglycerides like corn oil or soybean oil) into your primary oil phase. This "Ostwald ripening inhibitor" reduces the solubility of the dispersed phase in the continuous phase.
-
Surfactant selection: Use a surfactant or a blend of surfactants that provides a strong interfacial film around the oil droplets, creating a steric barrier that hinders diffusion.
-
Increase the viscosity of the continuous phase: Adding a viscosity-enhancing agent (e.g., xanthan gum, carbomer) to the aqueous phase can slow down the diffusion of oil molecules.
Q1: My SMEDDS formulation looks good in vitro, but I suspect in vivo drug precipitation upon administration. How can I address this?
A1: In vivo precipitation is a significant challenge with SMEDDS, as the formulation is diluted in the gastrointestinal fluids, which can lead to the drug coming out of solution.[6] Consider the following:
-
Incorporate a precipitation inhibitor: Adding a hydrophilic polymer (e.g., HPMC, PVP) to the SMEDDS formulation can help maintain a supersaturated state of the drug in the GI tract, preventing or delaying precipitation.[7]
-
Optimize the surfactant/co-surfactant system: A robust surfactant system can create more stable micelles or microemulsion droplets upon dilution, keeping the drug solubilized for a longer period.
-
Reduce the drug loading: While not ideal, a lower drug concentration in the SMEDDS may prevent it from reaching its saturation limit upon dilution in the gut.
Q1: I'm concerned about the physical stability of my amorphous solid dispersion. How can I prevent the triterpenoid from recrystallizing over time?
A1: Recrystallization of the amorphous drug is a critical stability concern for solid dispersions, as it can negate the solubility enhancement.[8][9] Here are some preventative measures:
-
Polymer selection: Choose a polymer with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with your triterpenoid. This will reduce the molecular mobility of the drug within the polymer matrix.
-
Optimize drug loading: Higher drug loading increases the risk of recrystallization. Determine the saturation solubility of your triterpenoid in the polymer to avoid supersaturation within the solid dispersion.
-
Storage conditions: Store the solid dispersion in a low-humidity environment and at a temperature well below its Tg to minimize molecular mobility.
-
Use of additives: Certain small-molecule additives can act as crystallization inhibitors.[8]
Quantitative Data on Bioavailability Enhancement
The following tables summarize the pharmacokinetic parameters of various hydrophobic triterpenoids with different bioavailability enhancement techniques.
Table 1: Pharmacokinetic Parameters of Oleanolic Acid Formulations
| Formulation | Triterpenoid | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Aqueous Suspension | Oleanolic Acid | 50 mg/kg | 0.47 | - | - | 100 | [1] |
| Phospholipid Complex | Oleanolic Acid | 50 mg/kg | 1.18 | - | - | 216 | [1] |
| HIPE-NADES | Oleanolic Acid | - | - | - | - | 16.20–19.10% (Absolute) | [10] |
| HIPE-Water | Oleanolic Acid | - | - | - | 7.80% (Absolute) | [10] | |
| Oil Solution | Oleanolic Acid | - | - | - | 1.80% (Absolute) | [10] | |
| Self-Microemulsifying Drug Delivery System | Oleanolic Acid | - | - | - | - | 507.03 | [11] |
| Solid Dispersion (with PVPP) | Oleanolic Acid | - | - | - | - | 183.07 | [11] |
| Nanosuspension | Oleanolic Acid | - | - | - | - | 600-700 | [12] |
| Lactoferrin Nanoparticles | Oleanolic Acid | - | 0.126 | 0.33 | 0.127 | 340.59 | [6] |
Table 2: Pharmacokinetic Parameters of Ursolic Acid Formulations
| Formulation | Triterpenoid | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Relative Bioavailability (%) | Reference |
| Suspension | Ursolic Acid | 100 mg/kg | 1.01 | 0.5 | - | 100 | [13] |
| Nanoparticles | Ursolic Acid | 100 mg/kg | 3.17 | 0.5 | - | 268 | [13] |
Table 3: Pharmacokinetic Parameters of Betulinic Acid Formulations
| Formulation | Triterpenoid | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Intraperitoneal | Betulinic Acid | 250 mg/kg | - | 0.15 | - | - | [14] |
| Intraperitoneal | Betulinic Acid | 500 mg/kg | - | 0.23 | - | - | [14] |
| Mucoadhesive Microparticles | Betulinic Acid | 100 mg/kg | - | - | - | Significantly Increased | [15] |
| 23-hydroxybetulinic acid (oral) | 23-hydroxybetulinic acid | - | - | - | - | 2.3 (Absolute) | [15] |
Table 4: Pharmacokinetic Parameters of Asiatic Acid Formulations
| Formulation | Triterpenoid | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Oral | Asiatic Acid | 20 mg/kg | 394 | 0.5 | - | 16.25 | [16] |
| Nanoemulsion (transdermal) | Asiaticoside | - | 656.28 (µg/g in skin) | 6 | 3254.12 (µg·h/g in skin) | - | [17] |
| Nanoemulsion-based Gel (transdermal) | Asiaticoside | - | 493.17 (µg/g in skin) | 6 | 2351.48 (µg·h/g in skin) | - | [17] |
Table 5: Bioavailability of Lupeol
| Formulation | Triterpenoid | Note | Reference |
| Oral | Lupeol | Bioavailability is less than 1% | [18] |
| Oleogel | Lupeol | 4 times higher bioavailability than other reported formulations | [19] |
Experimental Protocols
Preparation of Triterpenoid-Loaded Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing liposomes encapsulating a hydrophobic triterpenoid.
Materials:
-
Hydrophobic triterpenoid
-
Phospholipid (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)
Procedure:
-
Lipid and Drug Dissolution: Dissolve the phospholipid, cholesterol, and the hydrophobic triterpenoid in the organic solvent in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized (e.g., 2:1).
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is maintained above the glass transition temperature of the lipids.[20]
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[3]
-
Hydration: Add the aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).[21]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[22][23]
Preparation of Triterpenoid-Loaded Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion to enhance the solubility of a hydrophobic triterpenoid.
Materials:
-
Hydrophobic triterpenoid
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)
Procedure:
-
Dissolution: Dissolve both the hydrophobic triterpenoid and the hydrophilic polymer in the organic solvent. Ensure complete dissolution to form a clear solution. The drug-to-polymer ratio should be optimized based on preliminary miscibility studies.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a powder of uniform particle size.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Efflux of Triterpenoids
The absorption of hydrophobic triterpenoids in the intestine is a complex process involving passive diffusion and the influence of efflux transporters like P-glycoprotein (P-gp).[24][25] Nanoformulations can enhance uptake by utilizing endocytic pathways.
Caption: Cellular uptake and efflux mechanisms of hydrophobic triterpenoids in intestinal enterocytes.
Endocytic Pathways for Nanoparticle Uptake
Lipid-based nanoparticles can be internalized by intestinal cells through various endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis, which can bypass the P-gp efflux pump.[10][26]
Caption: Major endocytic pathways for the cellular uptake of lipid-based nanoparticles.
Experimental Workflow for Evaluating Bioavailability Enhancement
A typical workflow for developing and evaluating a novel formulation for a hydrophobic triterpenoid is outlined below.
Caption: A general experimental workflow for the development and evaluation of triterpenoid formulations.
References
- 1. precisionnanomedicine.com [precisionnanomedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation and stability of nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchmap.jp [researchmap.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. pnas.org [pnas.org]
- 11. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetic and Pharmacodynamic Features of Nanoemulsion Following Oral, Intravenous, Topical and Nasal Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the therapeutic potential of lupeol: A review of its mechanisms, clinical applications, and advances in bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biopharmaceutical and pharmacokinetic characterization of asiatic acid in Centella asiatica as determined by a sensitive and robust HPLC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and in vitro and in vivo Study of Asiaticoside-Loaded Nanoemulsions and Nanoemulsions-Based Gels for Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. Preparation of VC nanoliposomes by high pressure homogenization: Process optimization and evaluation of efficacy, transdermal absorption, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. Nanoemulsions Stable against Ostwald Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 26. Clathrin to Lipid Raft-Endocytosis via Controlled Surface Chemistry and Efficient Perinuclear Targeting of Nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dammarane Triterpenoids in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dammarane (B1241002) triterpenoids and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to a dammarane triterpenoid (B12794562). What are the common mechanisms of resistance?
A1: Resistance to dammarane triterpenoids in cancer cells is often multifactorial. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a primary cause of multidrug resistance (MDR).[1][2][3] These membrane proteins, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][4][5]
-
Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax, caspases), thereby evading drug-induced programmed cell death.[6][7][8]
-
Induction of Pro-Survival Autophagy: Autophagy, a cellular degradation process, can have a dual role in cancer. While some dammarane triterpenoids induce cytotoxic autophagy, in some contexts, it can act as a survival mechanism, allowing cancer cells to withstand treatment.[9][10]
-
Changes in Drug Targets and Signaling Pathways: Alterations in cellular signaling pathways that promote survival and proliferation, such as the PI3K/Akt, NF-κB, and MAPK/ERK pathways, can contribute to resistance.[11][12][13] For example, elevated glycolysis has been implicated in tamoxifen (B1202) resistance, which can be overcome by ginsenoside Rg3.[4][14]
-
Cell Cycle Dysregulation: Cancer cells can alter their cell cycle checkpoints to evade the cytotoxic effects of drugs that target cell division.[6][8][12]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression through several methods:
-
Western Blotting: This is a standard technique to quantify the protein levels of specific ABC transporters like P-gp, MRP1, and ABCG2 in your resistant cell line compared to the parental, sensitive cell line.
-
Immunofluorescence/Immunohistochemistry: These techniques allow for the visualization and localization of ABC transporter proteins within the cells or tumor tissue.
-
Quantitative PCR (qPCR): This method measures the mRNA expression levels of the genes encoding the ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Functional Assays: Drug efflux assays, such as the calcein (B42510) AM or rhodamine 123 efflux assay, can measure the functional activity of these transporters.[15][16] Increased efflux of the fluorescent substrate in the resistant cells, which can be inhibited by a known ABC transporter inhibitor, indicates hyperactivity.
Q3: What are some strategies to overcome resistance to dammarane triterpenoids?
A3: Several strategies can be employed to counteract resistance:
-
Combination Therapy: Combining dammarane triterpenoids with conventional chemotherapeutic agents can have synergistic effects.[17][18][19] For instance, ginsenoside Rg3 has been shown to enhance the efficacy of cisplatin (B142131) and tamoxifen.[4][11][14][20]
-
ABC Transporter Inhibition: Some dammarane triterpenoids, such as ginsenoside Rg3 and 20(S)-protopanaxadiol (PPD) and its analogues, can act as inhibitors of ABC transporters, thereby increasing the intracellular accumulation of co-administered anticancer drugs.[1][15][21]
-
Modulating Signaling Pathways: Targeting the specific signaling pathways that are driving resistance can re-sensitize cells to treatment. This could involve using inhibitors for pathways like PI3K/Akt or NF-κB.
-
Inducing Apoptosis or Modulating Autophagy: Using agents that can enhance the pro-apoptotic effects of dammarane triterpenoids or modulate autophagy from a pro-survival to a pro-death mechanism can be effective.[9]
-
Novel Drug Formulations: Developing novel delivery systems, such as nanoparticles, can improve drug bioavailability and circumvent efflux pump-mediated resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a dammarane triterpenoid in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. High or low confluency can affect drug sensitivity.[22] |
| Assay Duration | Ensure the duration of drug exposure is appropriate for the cell line's doubling time, typically allowing for at least two cell divisions.[22] |
| Compound Stability | Verify the stability of the dammarane triterpenoid in your culture medium over the course of the experiment. Consider preparing fresh stock solutions. |
| Cell Line Authenticity and Passage Number | Confirm the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes; use cells within a consistent, low passage range. |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of drug dilutions for each experiment. |
Problem 2: My dammarane triterpenoid is effective in parental (sensitive) cells but not in a newly developed resistant subline.
| Possible Cause | Troubleshooting Step |
| Upregulation of Efflux Pumps | Perform a Western blot for major ABC transporters (P-gp, MRP1, ABCG2) and a functional efflux assay (e.g., Calcein AM assay) to confirm this as the resistance mechanism. |
| Altered Apoptotic Response | Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspases) via Western blotting after treatment in both sensitive and resistant cells. |
| Activation of Pro-survival Signaling | Investigate the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, NF-κB) in treated and untreated sensitive versus resistant cells. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the cytotoxic effects of dammarane triterpenoids on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Dammarane triterpenoid stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the dammarane triterpenoid. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for ABC Transporter Expression
This protocol is to detect the expression levels of ABC transporters like P-glycoprotein.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control.
Protocol 3: Calcein AM Efflux Assay for P-gp Function
This assay measures the efflux activity of P-glycoprotein.
Materials:
-
Sensitive and resistant cancer cell lines
-
Calcein AM (acetoxymethyl ester)
-
P-gp inhibitor (e.g., Verapamil)
-
Phenol (B47542) red-free culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to form a monolayer.
-
Wash the cells with PBS.
-
Pre-incubate the cells with or without a P-gp inhibitor (e.g., Verapamil) for 30 minutes.
-
Add Calcein AM to all wells and incubate for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein AM.
-
Add phenol red-free medium (with or without the inhibitor) and measure the intracellular fluorescence immediately using a fluorescence plate reader (Excitation/Emission ~485/530 nm).
-
Continue to measure the fluorescence at regular intervals for 1-2 hours to monitor the efflux of calcein. A lower fluorescence signal in resistant cells compared to sensitive cells indicates higher efflux activity. The signal in resistant cells treated with the inhibitor should be higher, indicating blockage of the efflux pump.
Data Presentation
Table 1: Example of IC50 Values for a Dammarane Triterpenoid in Sensitive and Resistant Cell Lines
| Cell Line | Dammarane Triterpenoid IC50 (µM) |
| Parental (Sensitive) | 15.2 ± 1.8 |
| Resistant Subline | 85.7 ± 5.3 |
Table 2: Relative Expression of ABC Transporters in Resistant vs. Sensitive Cells (from Western Blot Densitometry)
| Protein | Fold Change in Resistant Cells (Normalized to β-actin) |
| P-glycoprotein (P-gp) | 8.5 |
| MRP1 | 1.2 |
| ABCG2 | 1.5 |
Visualizations
Caption: Workflow for investigating resistance mechanisms.
Caption: P-glycoprotein mediated drug efflux mechanism.
Caption: Combination therapy to overcome P-gp mediated resistance.
References
- 1. scienceopen.com [scienceopen.com]
- 2. ejcmpr.com [ejcmpr.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Ginsenoside Rg3 overcomes tamoxifen resistance through inhibiting glycolysis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gypensapogenin H, a novel dammarane-type triterpene induces cell cycle arrest and apoptosis on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terpenoids' anti-cancer effects: focus on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rg3 attenuates cisplatin resistance in lung cancer by downregulating PD-L1 and resuming immune - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 14. Ginsenoside Rg3 overcomes tamoxifen resistance through inhibiting glycolysis in breast cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. 20S-protopanaxadiol inhibits P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of multidrug resistance of cancer cells by natural diterpenes, triterpenes and carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Triterpenes augment the inhibitory effects of anticancer drugs on growth of human esophageal carcinoma cells in vitro and suppress experimental metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. 20(S)-Protopanaxadiol (PPD) analogues chemosensitize multidrug-resistant cancer cells to clinical anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Optimizing In Vitro Dosage for 3-Acetoxy-24-hydroxydammara-20,25-diene and Related Dammarane Triterpenoids
Disclaimer: The following guide is based on published research on dammarane-type triterpenoids, a class of compounds to which 3-Acetoxy-24-hydroxydammara-20,25-diene belongs. As specific in vitro studies for this compound are limited, the dosage ranges and protocols provided are intended as a starting point for your own dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro studies with dammarane (B1241002) triterpenoids?
A1: Based on studies of related dammarane triterpenoids, a broad concentration range is recommended for initial screening. A common starting point is to test concentrations from 1 µM to 200 µM.[1] For example, studies on ginsenoside Rg18, a dammarane-type triterpenoid, have explored concentrations of 6.25, 12.5, 25, 50, 100, and 200 µM to determine its effects on cell viability.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol. For in vitro studies, a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is recommended. This allows for minimal solvent concentration in the final culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: My compound is not showing any effect. What are the possible reasons?
A3: Several factors could contribute to a lack of observed activity:
-
Concentration: The effective concentration might be higher than the range you have tested.
-
Solubility: The compound may have precipitated out of the culture medium. Ensure it is fully dissolved in the final working concentration.
-
Cell Type: The chosen cell line may not be sensitive to this particular compound.
-
Incubation Time: The duration of exposure may be too short to induce a measurable response. Consider time-course experiments (e.g., 24, 48, 72 hours).
-
Compound Stability: The compound may not be stable in the culture medium over the incubation period.
Q4: I am observing high cytotoxicity even at very low concentrations. What should I do?
A4: If you observe unexpected levels of cytotoxicity, consider the following:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line. Run a solvent control to verify this.
-
Compound Purity: Impurities in the compound preparation could be contributing to the toxicity. Verify the purity of your compound.
-
Assay Interference: Some compounds can interfere with certain viability assays (e.g., MTT). Consider using an alternative assay method.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause: Uneven cell seeding, compound precipitation, or assay interference.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to achieve a uniform cell monolayer.
-
Visually inspect the wells after adding the compound to check for any precipitation.
-
Run a compound-only control (no cells) to check for direct chemical reactions with the assay reagents.
-
Consider an alternative viability assay. For example, if you are using an MTT assay, which relies on metabolic activity, you could switch to an SRB assay, which measures total protein content.
-
Problem 2: Difficulty in determining the IC50 value.
-
Possible Cause: The concentration range tested is too narrow or not centered around the IC50.
-
Troubleshooting Steps:
-
Perform a broad-range dose-response experiment first (e.g., 0.1 µM to 200 µM) to identify the approximate range of activity.
-
Conduct a second experiment with a narrower range of concentrations around the estimated IC50 to refine the value.
-
Ensure you have enough data points on the sigmoidal curve to accurately calculate the IC50.
-
Data on Related Dammarane Triterpenoids
The following table summarizes the cytotoxic activities of various dammarane-type triterpenoids from Panax ginseng in different human cancer cell lines, providing a reference for expected effective concentrations.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Ginsenoside Rg18 | A549 (Lung Cancer) | MTT | 48h | 140.09 |
| 6'-malonyl formyl ginsenoside F1 | HL-60 (Leukemia) | MTT | Not Specified | 16.74 |
| MGC80-3 (Gastric Cancer) | MTT | Not Specified | 29.51 | |
| Hep-G2 (Liver Cancer) | MTT | Not Specified | 20.48 |
Data extracted from studies on related compounds and should be used as a general guideline.[1][2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies on ginsenosides (B1230088) and is a common method for assessing cytotoxicity.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/mL in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add the desired concentrations of this compound (or related compounds) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
Visualizations
Experimental Workflow for Dosage Optimization
Caption: A typical workflow for optimizing the in vitro dosage of a novel compound.
Postulated Signaling Pathway for Dammarane Triterpenoid-Induced Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway often implicated in the action of dammarane triterpenoids.
References
troubleshooting mass spectrometry fragmentation of dammarane triterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of dammarane (B1241002) triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns of dammarane triterpenoids in ESI-MS/MS?
A1: Dammarane triterpenoids, particularly ginsenosides (B1230088), primarily fragment through the cleavage of glycosidic bonds, leading to the neutral loss of sugar residues. The fragmentation pattern can help identify the type of aglycone (the non-sugar part) and the sequence of the sugar chain.[1][2]
-
Aglycone Identification: The resulting aglycone fragment ions are diagnostic for the core structure. Protopanaxadiol (PPD) and protopanaxatriol (B1242838) (PPT) are two common dammarane-type aglycones with characteristic fragment ions.[3]
-
Sugar Chain Sequencing: Stepwise loss of sugar units from the precursor ion in the MS/MS spectrum allows for the determination of the sugar sequence. The glycosidic linkage at the C-28 position is generally more susceptible to cleavage than the one at the C-3 position in negative ion mode.[1][4]
Q2: How do Protopanaxadiol (PPD) and Protopanaxatriol (PPT) type ginsenosides differ in their fragmentation?
A2: The primary difference in the fragmentation of PPD and PPT-type ginsenosides lies in the mass-to-charge ratio (m/z) of their characteristic aglycone fragment ions. This is due to the presence of an additional hydroxyl group in the PPT aglycone. The sugar chains attached to the aglycone will still exhibit characteristic neutral losses.[3]
Table 1: Characteristic Aglycone Fragment Ions and Common Neutral Losses
| Aglycone Type | Characteristic m/z of [Aglycone - H]⁻ | Common Sugar Residues | Neutral Loss (Da) |
| Protopanaxadiol (PPD) | 459.3860[3] | Glucose (Glc) | 162.0550[3] |
| Protopanaxatriol (PPT) | 475.3764[3] | Rhamnose (Rha) | 146.0542[3] |
| Arabinose (Ara) | 132.0365[3] | ||
| Xylose (Xyl) | 132.0365[3] | ||
| Glucuronic Acid (GlcA) | 176.0319[3] |
Q3: What ionization mode, positive or negative, is better for analyzing dammarane triterpenoids?
A3: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of dammarane triterpenoids. However, negative ion mode often provides better sensitivity and clearer fragmentation patterns, especially for saponins (B1172615), yielding prominent [M-H]⁻ or [M+HCOO]⁻ ions.[3][4] Some studies have also noted that certain adducts are more readily detected in positive ion mode.[5] The choice may also depend on the specific instrument and the nature of the sample matrix.
Troubleshooting Guides
Problem 1: I am seeing unexpected adducts in my mass spectrum (e.g., [M+Na]⁺, [M+K]⁺, [M+HCOO]⁻). How can I minimize these and confirm my molecular ion?
Cause: Adduct formation is common in electrospray ionization and depends on the analyte's structure and the presence of salts or additives in the mobile phase or sample.[6] Oxygen-rich compounds like triterpenoids can have a high affinity for cations like sodium and potassium.[6]
Solutions:
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize salt contamination.
-
Additive Optimization: The addition of a small amount of ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can promote the formation of [M+NH₄]⁺ or [M+H]⁺ ions, potentially suppressing sodium and potassium adducts.
-
Sample Preparation: Be mindful of potential salt contamination from sample preparation steps.
-
Adduct Calculators: Use online mass spectrometry adduct calculators to verify the identity of potential adducts based on the expected molecular weight of your analyte.[7]
Problem 2: My dammarane triterpenoid (B12794562) shows significant in-source fragmentation, making it difficult to identify the precursor ion.
Cause: In-source fragmentation, also known as in-source collision-induced dissociation (CID), occurs when molecules fragment in the ion source before entering the mass analyzer.[8][9] This is often influenced by instrumental parameters like cone voltage or fragmentor voltage.[10]
Solutions:
-
Optimize Cone/Fragmentor Voltage: Gradually decrease the cone or fragmentor voltage to reduce the energy imparted to the ions as they enter the mass spectrometer. This will minimize in-source fragmentation and enhance the abundance of the molecular ion.[10]
-
Methodical Optimization: A systematic approach to optimizing source conditions is recommended. This can be done by infusing a standard of the target compound and varying the voltage to find the optimal balance between ion transmission and fragmentation.
Problem 3: I am observing poor peak shape (tailing) and low resolution for my dammarane triterpenoids during LC-MS analysis.
Cause: The polar nature and structural similarities of dammarane triterpenoids can lead to challenging chromatographic separations.[11]
Solutions:
-
Solvent System Optimization: The choice and composition of the mobile phase are critical. A common mobile phase for triterpenoid saponins is a mixture of water, methanol, and/or acetonitrile, often with additives.[11]
-
Systematically vary the gradient profile and the proportions of the organic solvent.
-
Adding a small amount of formic acid or acetic acid to the mobile phase can improve peak shape by suppressing the ionization of acidic functional groups.[11]
-
-
Column Selection: A C18 column is commonly used, but for highly polar compounds, a column with a different stationary phase (e.g., phenyl-hexyl) might provide better separation.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.
Problem 4: The sensitivity for my dammarane triterpenoid is very low.
Cause: Low sensitivity can be due to a variety of factors including inefficient ionization, poor chromatographic performance, or issues with the mass spectrometer settings.
Solutions:
-
Optimize Ionization Source Parameters: In addition to the cone/fragmentor voltage, optimize other source parameters such as gas flow rates (nebulizing and drying gas) and source temperature to ensure efficient desolvation and ionization.
-
Mobile Phase Additives: As mentioned, adding modifiers like formic acid or ammonium formate can enhance ionization efficiency.
-
Sample Preparation: Ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column.[11]
-
Instrument Maintenance: Poor sensitivity can be a sign that the mass spectrometer needs cleaning or calibration.
Experimental Protocols
Protocol: General LC-MS/MS Method for the Analysis of Dammarane Triterpenoids
This protocol provides a starting point for the analysis of dammarane triterpenoids. Optimization will be required based on the specific analytes and instrumentation.
-
Sample Preparation:
-
Extract the dammarane triterpenoids from the sample matrix using an appropriate solvent (e.g., methanol, ethanol).
-
Filter the extract through a 0.22 µm syringe filter.
-
Dilute the sample in the initial mobile phase to an appropriate concentration.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 10-20% B, increasing to 90-95% B over 15-20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode.
-
Scan Mode: Full scan MS to identify precursor ions, followed by product ion scan (MS/MS) for fragmentation analysis.
-
Source Parameters:
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Cone/Fragmentor Voltage: Optimize between 20-100 V to balance precursor ion intensity and in-source fragmentation.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas Flow: Optimize according to manufacturer's recommendations.
-
-
MS/MS Parameters:
-
Collision Gas: Argon.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
Visualizations
Caption: General fragmentation pathway of PPD and PPT-type ginsenosides.
Caption: Troubleshooting workflow for common MS issues.
References
- 1. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 8. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-source fragmentation [jeolusa.com]
- 10. pure.uva.nl [pure.uva.nl]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining HPLC Separation of 3-Acetoxy-24-hydroxydammara-20,25-diene Isomers
Welcome to the technical support center for the chromatographic purification of 3-Acetoxy-24-hydroxydammara-20,25-diene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your HPLC separations.
Troubleshooting Guide
This section addresses common challenges encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Problem: Poor Resolution or Co-elution of Isomers
Question: My this compound isomers are not separating well and appear as a single broad peak or closely overlapping peaks. What steps can I take to improve resolution?
Answer: Poor resolution is a frequent hurdle in isomer separation. The following strategies can help enhance the separation of your target compounds:
-
Optimize the Mobile Phase:
-
Solvent Strength: Fine-tune the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times, which may lead to better resolution.
-
Solvent Type: The choice of organic modifier can significantly influence selectivity. If you are currently using acetonitrile, consider switching to methanol (B129727), or vice versa. Methanol can offer different selectivity for structurally similar compounds.
-
Gradient Elution: If you are using an isocratic method, employing a shallow gradient elution can often improve the separation of closely eluting compounds.[1] For complex mixtures, a gradient is often more effective.[1]
-
-
Column Selection:
-
Stationary Phase Chemistry: Standard C18 columns are a good starting point, but for challenging isomer separations, consider alternative stationary phases. Phenyl-Hexyl columns can provide different selectivity through π-π interactions. For more polar analytes, "AQ" type columns with polar end-capping or embedded polar groups can offer enhanced retention and improved resolution.[2] Biphenyl phases are also known to provide unique selectivity for aromatic and moderately polar compounds, which can be beneficial for separating structural isomers.[3]
-
Particle Size: Moving from a larger particle size column (e.g., 5 µm) to a smaller one (e.g., 3 µm or sub-2 µm) can increase efficiency and improve resolution.[2]
-
-
Temperature and Flow Rate:
-
Temperature: Adjusting the column temperature can alter selectivity. Experiment with a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Problem: Peak Tailing
Question: My isomer peaks are showing significant tailing. What are the likely causes and how can I fix this?
Answer: Peak tailing can be caused by several factors. Here are some common causes and their solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on your analytes.
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the injection volume or the concentration of your sample.[1]
-
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing.
-
Solution: Clean the column according to the manufacturer's instructions or replace the guard column.
-
Problem: Retention Time Drift
Question: The retention times for my isomers are not consistent between runs. What could be causing this instability?
Answer: Drifting retention times can compromise the reliability of your results. Consider the following potential causes:
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Solution: Increase the equilibration time between injections to ensure the column is ready for the next run.[1]
-
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the mobile phase is thoroughly mixed.[1]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?
A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is typically employed. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to improve peak shape and resolution.[4]
Q2: What detection method is most suitable for these isomers?
A2: Since dammarane-type triterpenoids often lack a strong chromophore, UV detection at a low wavelength (e.g., 205-210 nm) is a common approach. For higher sensitivity and specificity, especially in complex matrices, using a mass spectrometer (MS) as a detector is highly recommended.
Q3: When should I consider using a chiral column for this separation?
A3: If you are dealing with enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is necessary for their separation.[5] Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[6] The separation on a chiral column can be attempted in normal-phase, reversed-phase, or polar organic modes.[7][8]
Q4: Can I use additives in my mobile phase for chiral separations?
A4: Yes, additives can significantly impact selectivity in chiral separations. For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (typically 0.1% v/v) can improve peak shape and resolution. For basic compounds, an amine like diethylamine (B46881) (DEA) is often used.[6]
Data Presentation
Table 1: Illustrative HPLC Method Parameters for Initial Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3 µm | Biphenyl, 4.6 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 70-95% B in 20 min | 60-90% B in 25 min | 75-100% B in 15 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30°C | 35°C | 40°C |
| Detection | UV at 205 nm | UV at 205 nm | MS (ESI+) |
| Injection Volume | 10 µL | 5 µL | 5 µL |
Table 2: Example Troubleshooting Data and Outcomes
| Issue | Initial Observation (Example) | Action Taken | Result |
| Poor Resolution | Rs = 0.8 between two isomers | Switched from Acetonitrile to Methanol as Mobile Phase B | Rs improved to 1.5 |
| Peak Tailing | Tailing factor = 2.1 | Added 0.1% Formic Acid to the mobile phase | Tailing factor reduced to 1.2 |
| Retention Time Drift | RT shifted by >0.5 min over 10 injections | Increased column equilibration time from 2 min to 5 min | RT stabilized with <0.1 min variation |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development
-
Sample Preparation: Dissolve the sample containing this compound isomers in methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial HPLC Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a linear gradient from 60% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
-
Optimization:
-
If resolution is poor, flatten the gradient around the elution time of the isomers (e.g., increase the time for a 5% change in Mobile Phase B).
-
If co-elution persists, switch the organic modifier from acetonitrile to methanol and re-optimize the gradient.
-
Evaluate the effect of column temperature on selectivity by testing at different temperatures (e.g., 25°C, 35°C, 45°C).
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A decision tree for developing a chiral HPLC separation method.
References
Technical Support Center: Minimizing Degradation of 3-Acetoxy-24-hydroxydammara-20,25-diene During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-Acetoxy-24-hydroxydammara-20,25-diene during extraction processes.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions to mitigate the degradation of the target compound.
Issue 1: Low Yield of this compound in the Crude Extract
-
Potential Cause 1: Inefficient Extraction Method.
-
Solution: Traditional extraction methods like maceration or Soxhlet extraction can be time-consuming and may expose the compound to prolonged heat, leading to degradation.[1] Consider switching to modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods often provide higher yields in shorter timeframes, thus minimizing the risk of thermal degradation.[2][3]
-
-
Potential Cause 2: Inappropriate Solvent Selection.
-
Solution: The polarity of the extraction solvent is crucial for maximizing yield.[4][5] For dammarane-type triterpenoids, which are moderately polar, solvents like ethanol (B145695), methanol (B129727), or their aqueous solutions are often effective.[6][7] The choice of solvent can be critical, as seen in the extraction of saponins (B1172615) from Panax notoginseng leaves, where methanol or ethanol extracts yielded different profiles compared to aqueous extracts, with some compounds being transformed in the presence of water.[8] Start with a solvent of intermediate polarity, such as 80% ethanol, and optimize the concentration based on preliminary experiments.
-
-
Potential Cause 3: Suboptimal Extraction Parameters.
-
Solution: Every extraction parameter, including temperature, time, and solvent-to-solid ratio, needs to be optimized. High temperatures can accelerate the degradation of triterpenoids.[9] For instance, in the extraction of ginsenosides, a type of dammarane (B1241002) saponin, temperature significantly affects their stability and conversion to other forms.[10][11] It is recommended to perform extractions at moderate temperatures (e.g., 40-60°C) and for the shortest time necessary to achieve a satisfactory yield. The solvent-to-solid ratio also plays a key role; a higher ratio can enhance extraction efficiency but may also increase the extraction of impurities.[2]
-
Issue 2: Presence of Unexpected Impurities or Degradation Products in the Final Extract
-
Potential Cause 1: Hydrolysis of the Acetoxy Group.
-
Solution: The 3-acetoxy group is an ester and is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding 3-hydroxy derivative. Ensure the pH of your extraction solvent is neutral. If the plant material itself has an acidic or basic nature, consider using a buffered extraction solvent. Avoid prolonged exposure to highly acidic or alkaline conditions during the entire extraction and subsequent work-up steps.
-
-
Potential Cause 2: Oxidation of the Dammarane Skeleton.
-
Solution: The double bonds at positions 20 and 25, as well as the hydroxyl group at C-24, are potential sites for oxidation. This can be triggered by exposure to light (especially UV), heat, and the presence of oxygen or metal ions. To minimize oxidation, conduct the extraction in amber glassware to protect it from light.[12] Purging the extraction vessel with an inert gas like nitrogen or argon can help to displace oxygen. If possible, add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.
-
-
Potential Cause 3: Thermal Degradation.
-
Solution: High temperatures can lead to various degradation reactions, including dehydration and rearrangement of the triterpenoid (B12794562) skeleton.[2] Use the lowest effective temperature for extraction. For heat-sensitive compounds, consider non-thermal extraction methods or perform extractions under reduced pressure to lower the boiling point of the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound during extraction?
A1: The most probable degradation pathways are the hydrolysis of the 3-acetoxy group to a 3-hydroxyl group and oxidation at the C-24 hydroxyl group or the double bonds at C-20 and C-25. Prolonged exposure to heat can also lead to more complex degradation products.
Q2: Which extraction method is recommended to minimize degradation?
A2: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally recommended over traditional methods. They offer shorter extraction times and often operate at lower temperatures, which significantly reduces the risk of thermal degradation and oxidation.[1][3]
Q3: What are the optimal storage conditions for the crude extract to prevent further degradation?
A3: The crude extract should be stored in an airtight, amber-colored vial at low temperatures (e.g., -20°C) to minimize oxidation and thermal degradation. If the extract is a solid, ensure it is completely dry before storage. For liquid extracts, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q4: How can I monitor the degradation of my target compound during the extraction process?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying the concentration of this compound. By taking small aliquots of the extraction mixture at different time points, you can track the concentration of the target compound and the appearance of any degradation products. For the identification of unknown degradation products, Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful tool.
Q5: Can the choice of plant material affect the stability of the compound during extraction?
A5: Yes, the presence of certain enzymes (e.g., esterases) or metal ions in the plant matrix can catalyze the degradation of the target compound.[8] Proper drying and storage of the plant material are essential to deactivate these enzymes. Pre-washing the plant material or including a chelating agent like EDTA in the extraction solvent can help to sequester metal ions.
Data Presentation
Table 1: Comparison of Extraction Methods for Dammarane-type Triterpenoids (Data from analogous compounds)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Triterpenoids (mg/g) | Degradation | Reference |
| Maceration | 80% Ethanol | 25 | 24 h | 7.2 | Moderate | |
| Soxhlet Extraction | 95% Ethanol | 80 | 8 h | 9.5 | High | [1] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60 | 30 min | 11.2 | Low | |
| Microwave-Assisted Extraction (MAE) | 85% Methanol | 70 | 5 min | 12.5 | Low |
Note: Yield and degradation are relative and depend on the specific compound and plant matrix.
Table 2: Influence of Extraction Parameters on the Stability of Dammarane-type Saponins (Ginsenosides) - A Proxy for Triterpenoid Stability
| Parameter | Condition 1 | Degradation Rate (Relative) | Condition 2 | Degradation Rate (Relative) | Reference |
| Temperature | 80°C | Low | 120°C | High | [10][11] |
| pH | 7 (Neutral) | Low | 3 (Acidic) | High (Hydrolysis) | Inferred |
| pH | 7 (Neutral) | Low | 10 (Alkaline) | High (Hydrolysis) | Inferred |
| Light Exposure | Dark (Amber flask) | Low | Light (Clear flask) | Moderate (Oxidation) | [12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered plant material (e.g., 10 g) into an amber-colored Erlenmeyer flask. Add the extraction solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the sonication frequency to 40 kHz.
-
Extraction: Sonicate for 30 minutes.
-
Sample Recovery: After extraction, filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of fresh solvent.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC-UV to determine the concentration of the target compound.
Protocol 2: HPLC-UV Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient might be: 0-20 min, 50-90% A; 20-25 min, 90% A; 25-30 min, 90-50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As triterpenoids lack a strong chromophore, detection is often performed at a low wavelength, such as 203 nm or 210 nm.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extract and determine the peak area of the target compound. Calculate the concentration using the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Potential degradation pathways for this compound during extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103012537B - Dammarane type triterpene compound and preparation method and application thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACP - Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structureâactivity relationship [acp.copernicus.org]
Validation & Comparative
A Comparative Guide to Validating the In Vivo Anti-Inflammatory Effects of 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-inflammatory properties of the novel compound 3-Acetoxy-24-hydroxydammara-20,25-diene. Given the absence of published data for this specific molecule, we present a comparative approach using established, highly reproducible animal models of acute inflammation. The performance of the test compound will be benchmarked against two standard anti-inflammatory drugs: Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone (B1670325), a potent corticosteroid. This guide offers detailed experimental protocols, data presentation structures, and visualizations of the underlying inflammatory pathways to aid in the robust evaluation of this new chemical entity.
Comparative Overview of Anti-Inflammatory Agents
To effectively evaluate this compound, its performance must be compared against a vehicle control and well-characterized reference drugs.
-
Test Compound: this compound (referred to as "Test Compound"). The dosage will need to be determined through preliminary dose-ranging studies.
-
Positive Control 1 (NSAID): Indomethacin. A non-selective cyclooxygenase (COX) inhibitor that blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[1] It is highly effective in models where inflammation is driven by prostaglandins.[2][3]
-
Positive Control 2 (Corticosteroid): Dexamethasone. A synthetic glucocorticoid with broad and potent anti-inflammatory effects.[4] It acts by binding to glucocorticoid receptors, which in turn suppresses the expression of multiple pro-inflammatory genes (e.g., those for cytokines, chemokines, and COX-2) and promotes anti-inflammatory genes.[5][6]
-
Vehicle Control: A non-active solvent used to deliver the test compound and control drugs (e.g., saline, PBS with 1% DMSO). This group serves as the baseline for the inflammatory response.
Recommended In Vivo Models for Acute Inflammation
We recommend two standard and complementary models to assess the anti-inflammatory potential of the test compound.
Model 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model for evaluating acute, non-immune inflammation.[1][6] The inflammatory response is biphasic, involving the release of histamine (B1213489) and serotonin (B10506) in the first phase (0-1.5 hours), followed by the release of prostaglandins, proteases, and lysosomes in the second phase (2-5 hours), which is particularly sensitive to NSAIDs.[1]
Model 2: Carrageenan-Induced Pleurisy in Mice or Rats
This model mimics the exudative phase of inflammation, allowing for the direct analysis of inflammatory fluid (exudate) and the quantification of leukocyte migration.[7] It is a valuable tool for studying the cellular components of acute inflammation and the local production of inflammatory mediators.[8][9]
Experimental Protocols
The following are detailed methodologies for the proposed in vivo experiments. All procedures should be conducted in accordance with institutional animal care and use guidelines.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Grouping (n=6-8 animals per group):
-
Procedure:
-
Administer the vehicle, reference drugs, or test compound orally (p.o.) or intraperitoneally (i.p.) as specified.
-
One hour after treatment, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[3][13]
-
Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[3]
-
At the end of the experiment (5 hours), animals can be euthanized, and the inflamed paw tissue collected for biochemical analysis.
-
-
Data Collection & Analysis:
-
Paw Edema: Calculate the increase in paw volume (mL) for each animal at each time point compared to its baseline volume.
-
Percent Inhibition: Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at the peak inflammatory time (typically 3-4 hours).
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Biochemical Markers: Homogenize the collected paw tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin (B15479496) E2 (PGE2) using ELISA kits.[4][14][15]
-
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Protocol 2: Carrageenan-Induced Pleurisy in Mice
-
Animal Model: Male Swiss Albino mice (20-25 g).
-
Grouping (n=6-8 animals per group):
-
Procedure:
-
Administer the vehicle, reference drugs, or test compound intraperitoneally (i.p.).
-
One hour after treatment, induce pleurisy by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the right intrapleural space.[17][18]
-
Four hours after the carrageenan injection, euthanize the animals via CO2 inhalation.[7]
-
Collect the pleural exudate by opening the chest cavity and washing it with 1.0 mL of heparinized saline.[7]
-
Record the total volume of the collected fluid. The exudate volume is the total volume recovered minus the 1.0 mL of washing solution.
-
-
Data Collection & Analysis:
-
Exudate Volume: Measure the volume (mL) of the inflammatory exudate.
-
Leukocyte Count: Take an aliquot of the pleural fluid and determine the total white blood cell (WBC) count using a hemocytometer. Perform a differential count (neutrophils, monocytes) on a stained cytospin preparation.
-
Cytokine Analysis: Centrifuge the remaining exudate and use the supernatant to measure the levels of TNF-α, IL-1β, and IL-6 via ELISA.[17][19]
-
Caption: Experimental workflow for the Carrageenan-Induced Pleurisy model.
Data Presentation and Comparison
Summarize all quantitative data into clearly structured tables for easy comparison between the test compound and the controls.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema at 3 hr | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | PGE2 (pg/mg tissue) |
| Vehicle Control | 1.25 ± 0.11 | - | 250 ± 22 | 310 ± 28 | 85 ± 9 |
| Indomethacin (10 mg/kg) | 0.55 ± 0.06 | 56% | 235 ± 19 | 280 ± 25 | 15 ± 3 |
| Dexamethasone (1 mg/kg) | 0.40 ± 0.05 | 68% | 90 ± 11 | 105 ± 14 | 30 ± 5 |
| Test Compound (10 mg/kg) | Data | Data | Data | Data | Data |
| Test Compound (30 mg/kg) | Data | Data | Data | Data | Data |
| Test Compound (100 mg/kg) | Data | Data | Data | Data | Data |
Note: Data for control groups are representative and may vary between studies.
Table 2: Effect on Carrageenan-Induced Pleurisy in Mice
| Treatment Group (Dose) | Exudate Volume (mL) (Mean ± SEM) | Total Leukocytes (x10⁶/cavity) | Neutrophils (x10⁶/cavity) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 0.85 ± 0.09 | 15.2 ± 1.3 | 12.1 ± 1.1 | 450 ± 41 | 280 ± 25 |
| Indomethacin (5 mg/kg) | 0.51 ± 0.06 | 9.1 ± 0.8 | 7.3 ± 0.7 | 410 ± 38 | 255 ± 21 |
| Dexamethasone (0.5 mg/kg) | 0.30 ± 0.04 | 5.5 ± 0.5 | 3.8 ± 0.4 | 150 ± 16 | 95 ± 10 |
| Test Compound (10 mg/kg) | Data | Data | Data | Data | Data |
| Test Compound (30 mg/kg) | Data | Data | Data | Data | Data |
| Test Compound (100 mg/kg) | Data | Data | Data | Data | Data |
Note: Data for control groups are representative and may vary between studies.
Mechanistic Insights: Signaling Pathways
Understanding the mechanisms of the control drugs provides a basis for hypothesizing the action of the test compound. If the test compound significantly reduces PGE2, its mechanism might be similar to Indomethacin. If it broadly suppresses cytokines and leukocyte migration, its action might be more akin to Dexamethasone.
Indomethacin's Primary Mechanism of Action
Indomethacin primarily acts by inhibiting COX enzymes, which are crucial for converting arachidonic acid into prostaglandins.[1] This blockade reduces the levels of PGE2, a key mediator of vasodilation, edema, and pain.
Caption: Indomethacin inhibits the COX pathway to reduce prostaglandin synthesis.
Dexamethasone's Primary Mechanism of Action
Dexamethasone exerts its effects by modulating gene transcription. It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, it suppresses the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of genes for TNF-α, IL-1β, IL-6, and COX-2.[5][6]
Caption: Dexamethasone inhibits NF-κB-mediated transcription of inflammatory genes.
By following this structured approach, researchers can effectively validate the anti-inflammatory potential of this compound, compare its efficacy to standard drugs, and gain initial insights into its possible mechanism of action.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of PGE2 and cytokine marker levels in rat paw edema exudates [bio-protocol.org]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of combination of melatonin and dexamethasone on acute lung injury in a mice model of carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrpns.com [ijrpns.com]
- 11. scispace.com [scispace.com]
- 12. brieflands.com [brieflands.com]
- 13. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. Local and Systemic Profiles of Inflammatory Cytokines in Carrageenan-induced Paw Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of indomethacin on generation of chemotactic activity in inflammatory exudates induced by carrageenan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green tea polyphenol extract attenuates lung injury in experimental model of carrageenan-induced pleurisy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Retracted: Prevention of carrageenan-induced pleurisy in mice by anti-CD30 ligand monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential: A Comparative Guide to the Mechanism of Action of 3-Acetoxy-24-hydroxydammara-20,25-diene and Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific compound 3-Acetoxy-24-hydroxydammara-20,25-diene is limited in publicly available literature. This guide therefore focuses on the well-documented mechanism of action of its parent compound, Protopanaxadiol (PPD), and its derivatives, which are expected to exhibit similar biological activities. The information presented herein provides a comparative framework for understanding the potential anti-cancer mechanisms of this class of compounds.
Executive Summary
This compound belongs to the dammarane-type triterpenoids, a class of natural products derived from Panax ginseng. Its core structure is closely related to Protopanaxadiol (PPD), a key metabolite of ginsenosides (B1230088) with demonstrated anti-cancer properties. The primary mechanisms of action attributed to PPD and its derivatives are the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. These effects are often more potent than those of the parent ginsenosides. This guide provides a comparative analysis of the cytotoxic and mechanistic data of PPD and its derivatives against established chemotherapeutic agents, Doxorubicin (B1662922) and Paclitaxel (B517696), along with detailed experimental protocols and visual representations of the key signaling pathways.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Protopanaxadiol (PPD), its derivatives, and standard chemotherapeutic agents in various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| Protopanaxadiol (PPD) | HCT-116 (Colon) | ~70 | [1] |
| PLC/PRF/5 (Liver) | ~70 | [1] | |
| PANC-1 (Pancreatic) | ~70 | [1] | |
| A549 (Lung) | ~70 | [1] | |
| MCF-7 (Breast) | ~70 | [1] | |
| HepG2 (Liver) | 48.79 (72h) | [2] | |
| 20(S)-Protopanaxadiol (20(S)-PPD) | HEC-1A (Endometrial) | 3.5 | [3] |
| AML cell lines | 20-40 | [4] | |
| Doxorubicin | HCT-116 (Colon) | 0.96 | [5][6] |
| Paclitaxel | HCT-116 (Colon) | 2.46 nM (0.00246 µM) | [7] |
| HT-29 (Colon) | 9.5 nM (0.0095 µM) |
Mechanism of Action: A Comparative Overview
PPD and its derivatives exert their anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. This is in contrast to agents like Doxorubicin, which intercalates DNA, and Paclitaxel, which stabilizes microtubules.
Induction of Apoptosis
Studies on PPD and its derivatives have revealed a multi-faceted approach to inducing apoptosis in cancer cells. Key mechanisms include:
-
Activation of Endoplasmic Reticulum (ER) Stress: PPD has been shown to induce ER stress, leading to the unfolded protein response (UPR). This can trigger apoptosis through the activation of pro-apoptotic pathways.
-
Modulation of Bcl-2 Family Proteins: PPD and its analogues can downregulate anti-apoptotic proteins like Bcl-xL and Mcl-1, while upregulating pro-apoptotic BH3-only proteins such as Puma and Noxa.[4]
-
p53 Activation: The tumor suppressor protein p53 can be activated by PPD, leading to the transcription of pro-apoptotic genes.
-
Caspase Activation: The apoptotic cascade is executed by caspases. PPD derivatives have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.[3]
In comparison, Doxorubicin primarily induces apoptosis by causing DNA damage, which activates p53-dependent and -independent pathways. Paclitaxel -induced apoptosis is a consequence of mitotic arrest caused by microtubule stabilization.
Cell Cycle Arrest
PPD derivatives have been observed to cause cell cycle arrest, predominantly at the G1 phase. This prevents cancer cells from entering the S phase and replicating their DNA. This is achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.
Doxorubicin can cause cell cycle arrest at both G1/S and G2/M checkpoints, depending on the cell type and concentration. Paclitaxel famously causes a potent G2/M arrest by disrupting mitotic spindle formation.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the test compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Test compound and vehicle control
-
Cancer cell line of interest
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and a vehicle control for the desired time period.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping, followed by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after compound treatment.
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Propidium Iodide staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Test compound and vehicle control
-
Cancer cell line of interest
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis: The DNA content is displayed as a histogram. Software is used to deconvolute the histogram and calculate the percentage of cells in the G1, S, and G2/M phases. A sub-G1 peak may also be visible, which is indicative of apoptotic cells with fragmented DNA.
References
- 1. Protopanaxadiol inhibits epithelial–mesenchymal transition of hepatocellular carcinoma by targeting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumor efficacy of 20(S)-protopanaxadiol, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor effects and apoptotic mechanism of 20(S)-Protopanaxadiol in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Validation of Analytical Methods for 3-Acetoxy-24-hydroxydammara-20,25-diene
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive compounds is a cornerstone of drug discovery and development. For novel compounds like 3-Acetoxy-24-hydroxydammara-20,25-diene, a dammarane-type triterpenoid, establishing robust analytical methods is critical for pharmacokinetic studies, quality control, and formulation development. Cross-validation of different analytical techniques is essential to ensure data reliability, consistency, and to understand the method's capabilities and limitations.
This guide provides a comparative overview of two common analytical methods applicable to the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not extensively available in public literature, this guide synthesizes representative data from studies on structurally similar dammarane (B1241002) triterpenoids to provide a valuable comparative framework.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components in a mixture. When coupled with a Ultraviolet (UV) detector, it provides a cost-effective and reliable method for quantifying compounds that possess a chromophore. However, for complex matrices or when high sensitivity is required, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often the method of choice due to its superior selectivity and sensitivity.
The selection between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.
Data Presentation: A Comparative Analysis
The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize typical performance characteristics for the quantification of dammarane-type triterpenoids using HPLC-UV and LC-MS/MS, providing a basis for comparison.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Quantification
| Analyte (Structurally Similar) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [1][2] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [1][2] |
| Betulinic Acid | >0.999 | 0.10 | 0.30 | 95.0 - 105.0 | <3.0 | [2] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Quantification
| Analyte (Structurally Similar) | Linearity (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (RE %) | Precision (RSD %) | Reference |
| Dammar-20(22)E,24-Diene-3β,6α,12β-Triol | 0.9972 | 5 | -9.2 to 11.9 | 3.5 - 6.9 | [3] |
| Ginsenoside Rg1 | >0.999 | 1.0 | -5.5 to 6.2 | <7.0 | |
| Protopanaxadiol | >0.998 | 0.5 | -8.1 to 9.5 | <8.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for sample preparation and analysis of triterpenoids.
Sample Preparation (General Protocol for Plasma)
-
Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of a precipitating agent (e.g., methanol-acetonitrile, 1:1, v/v) containing an internal standard.[3]
-
Vortexing: Vortex mix the sample for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the sample at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer 120 µL of the supernatant to an autosampler vial for analysis.[3]
HPLC-UV Method (Representative)
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte. For many triterpenoids, this is in the range of 200-210 nm.
-
Quantification: Based on a calibration curve generated from reference standards of known concentrations.
LC-MS/MS Method (Representative)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column with a smaller particle size is often used for better resolution and faster analysis times (e.g., 50 mm × 2.1 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.[3]
-
Flow Rate: A lower flow rate, typically in the range of 0.2-0.6 mL/min, is common.[3]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the analyte's structure.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]
Visualizing the Workflow and Logic
Diagrams can effectively illustrate the experimental processes and the logic behind cross-validation.
Caption: General experimental workflow for the analysis of triterpenoids.
Caption: Key parameters for analytical method cross-validation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will be dictated by the specific research needs. For routine analysis and quality control where the compound is present at sufficient concentrations, a well-validated HPLC-UV method can be a robust and cost-effective solution. However, for applications requiring high sensitivity, such as in vivo pharmacokinetic studies or the analysis of complex biological matrices, the superior selectivity and lower detection limits of LC-MS/MS make it the more appropriate choice. Cross-validation is a critical step to ensure that the chosen method is fit for its intended purpose and that the data generated is reliable and reproducible.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Dammar-20(22)E,24-Diene-3β,6α,12β-Triol in rat plasma by LC-MS/MS and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic vs. Natural 3-Acetoxy-24-hydroxydammara-20,25-diene for Researchers
An Objective Analysis of Efficacy and Methodologies for Drug Development Professionals
In the realm of natural product chemistry and drug discovery, dammarane-type triterpenoids, such as 3-Acetoxy-24-hydroxydammara-20,25-diene, have garnered significant interest for their potential therapeutic applications. This guide provides a comprehensive comparison between the synthetic and natural forms of this compound, focusing on their efficacy, sourcing, and the experimental protocols relevant to their study. While direct comparative efficacy studies are limited, this document compiles available data on the compound and its close analogs to offer a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key characteristics of natural and synthetic this compound, drawing on available data and logical inferences based on typical production methods.
Table 1: General Characteristics and Sourcing
| Feature | Natural this compound | Synthetic this compound |
| Primary Source | Roots of Panax ginseng C.A.Mey.[1] | Chemical synthesis from precursors |
| Purity | Variable, dependent on isolation and purification techniques | Typically high, often >97.5% for commercial standards[2] |
| Stereochemistry | Naturally occurring specific isomer | Can be controlled during synthesis to yield specific isomers or racemic mixtures |
| Associated Impurities | Other structurally related triterpenoids and plant metabolites | Reagents, catalysts, and by-products from the synthetic route |
| Scalability | Limited by plant availability and extraction yield | Potentially high, depending on the efficiency of the synthetic route |
Table 2: Efficacy and Biological Activity (Inferred from Dammarane-Type Triterpenoids)
While specific comparative data for this compound is not available in the reviewed literature, the general biological activities of dammarane-type triterpenoids from Panax ginseng are well-documented. It is plausible that both natural and synthetic forms of this compound would exhibit similar activities, with efficacy being highly dependent on purity and isomeric form.
| Biological Activity | Reported Effects of Dammarane-Type Triterpenoids | Potential Implications for this compound |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) through pathways like NF-κB.[3][4] | Both forms could serve as potential anti-inflammatory agents. Efficacy may be influenced by the presence of synergistic compounds in natural extracts versus the high purity of the synthetic compound. |
| Anticancer | Induction of apoptosis and cell cycle arrest in various cancer cell lines.[5][6] | Potential for development as an anticancer agent. Synthetic production would offer a consistent supply for extensive preclinical and clinical studies. |
| Antiviral | Inhibition of viral proteases, such as those from HIV and HCV.[7] | Warrants investigation for antiviral applications. Synthetic analogs could be designed to enhance potency and selectivity. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for the isolation of the natural compound and a conceptual workflow for its chemical synthesis, based on established practices for dammarane (B1241002) triterpenoids.
Isolation of Natural this compound from Panax ginseng
The isolation of triterpenoids from Panax ginseng typically involves a multi-step process to separate compounds with similar polarities.
Experimental Workflow: Isolation and Purification
Caption: A generalized workflow for the isolation and purification of dammarane triterpenoids.
Methodology:
-
Extraction: The dried and powdered roots of Panax ginseng are subjected to extraction with an organic solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasonication.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Partitioning: The residue is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography: The fraction containing the target compound (likely the ethyl acetate or n-hexane fraction) is subjected to column chromatography over silica (B1680970) gel or octadecylsilyl (ODS) silica gel. A gradient elution system is employed to separate the mixture into fractions.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conceptual Synthesis of this compound
While a specific total synthesis for this compound is not detailed in the available literature, a plausible synthetic strategy can be conceptualized based on the synthesis of other dammarane-type triterpenoids.[8][9]
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the chemical synthesis of the target compound.
Methodology:
-
Starting Material: A suitable dammarane-type precursor, such as Dammarenediol II, would be chosen as the starting material. This could be obtained from natural sources or through total synthesis.
-
Selective Protection: The hydroxyl group at the C-3 position would be selectively acetylated. This can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine.
-
Side Chain Modification: The side chain would then be modified to introduce the necessary functionalities. This could involve a series of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
-
Hydroxylation: A hydroxyl group would be introduced at the C-24 position. This might be accomplished through stereoselective epoxidation followed by ring-opening or via direct hydroxylation methods.
-
Diene Formation: The 20,25-diene system would be formed, potentially through dehydration reactions or other elimination pathways.
-
Purification: The final product would be purified using chromatographic techniques to ensure high purity.
Signaling Pathways
The biological effects of dammarane-type triterpenoids are often mediated through their interaction with key cellular signaling pathways. Based on studies of related compounds, this compound is likely to exert its anti-inflammatory and pro-apoptotic effects through the modulation of pathways such as NF-κB and the intrinsic apoptosis pathway.
Inferred Anti-Inflammatory Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biobiopha.com [biobiopha.com]
- 3. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dammarane-type triterpene oligoglycosides from the leaves and stems of Panax notoginseng and their antiinflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of dammarane-type triterpene derivatives and their ability to inhibit HIV and HCV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of 3-Acetoxy-24-hydroxydammara-20,25-diene's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the biological target specificity of the natural product 3-Acetoxy-24-hydroxydammara-20,25-diene. Given the lack of specific target information for this compound, this guide proposes a rational approach based on the known activities of structurally related dammarane (B1241002) triterpenoids. These compounds frequently exhibit anti-inflammatory and cytotoxic effects, suggesting potential interactions with key enzymes in inflammatory and cancer signaling pathways.
This guide will compare the hypothetical performance of this compound with well-characterized alternative compounds. It also provides detailed experimental protocols and data presentation formats to facilitate a thorough investigation of its target specificity.
Putative Target Classes and Rationale
Based on the activities of similar dammarane triterpenoids, the following protein families are proposed as primary putative targets for this compound:
-
Inflammatory Enzymes: Specifically, 5-Lipoxygenase (5-LOX) and Cyclooxygenases (COX-1 and COX-2). Many triterpenoids are known to modulate the arachidonic acid pathway, which is central to inflammation.[1][2]
-
Protein Kinases: A broad range of kinases are involved in cell proliferation, survival, and inflammation. The cytotoxic and anti-inflammatory effects of related compounds suggest potential kinase inhibition.
-
Nuclear Receptors: Liver X Receptor α (LXRα) has been identified as a target for some dammarane triterpenoids, playing a role in lipid metabolism and inflammation.[3]
-
Apoptosis-Regulating Proteins: Proteins like BCL-2 are potential targets, consistent with the cytotoxic activity observed in similar compounds.[4]
Comparative Analysis: A Hypothetical Framework
To assess specificity, it is crucial to compare the activity of this compound against a panel of targets and alongside well-characterized alternative compounds.
Table 1: Comparison of Inhibitory Activity (IC50, nM) Across Putative Target Classes
| Compound | 5-LOX | COX-1 | COX-2 | Kinase A | Kinase B | LXRα (EC50, nM) | BCL-2 (Ki, nM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Zileuton (5-LOX Inhibitor) | 100 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Celecoxib (COX-2 Inhibitor) | >10,000 | 1,500 | 40 | >10,000 | >10,000 | >10,000 | >10,000 |
| Staurosporine (Broad Kinase Inhibitor) | TBD | TBD | TBD | 10 | 15 | TBD | TBD |
| T0901317 (LXRα Agonist) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 50 | >10,000 |
| Venetoclax (BCL-2 Inhibitor) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | <1 |
TBD: To Be Determined through experimentation.
Table 2: Cytotoxicity Profile (IC50, µM) in Cancer Cell Lines
| Compound | MIA PaCa-2 (Pancreatic) | DU145 (Prostate) | HL-60 (Leukemia) | A549 (Lung) | MCF-7 (Breast) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Gemcitabine (Chemotherapeutic) | 0.02 | 0.05 | 0.01 | 0.03 | 0.04 |
| Dammara-20,23-diene-3,25-diol | 12.36 | ND | ND | ND | ND |
ND: Not Determined in the cited literature. TBD: To Be Determined.
Experimental Protocols
A multi-pronged approach is recommended to identify and validate the biological targets of this compound.
Initial Target Identification: Affinity-Based and Thermal Shift Methods
These methods aim to identify direct binding partners of the compound from a complex biological sample.
-
Protocol 1.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Culture relevant cells (e.g., THP-1 monocytes for inflammation studies, or a cancer cell line like MIA PaCa-2) and treat with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Protein Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting using an antibody specific to the putative target (e.g., 5-LOX, COX-2). A shift in the melting curve in the presence of the compound indicates target engagement.
-
In Vitro Validation of Enzyme Inhibition and Receptor Binding
Once putative targets are identified, their interaction with the compound needs to be validated and quantified using in vitro assays.
-
Protocol 2.1: 5-LOX and COX Inhibition Assays
These assays measure the direct inhibitory effect of the compound on the enzymatic activity of 5-LOX and COX isoforms.
-
Enzyme and Substrate Preparation: Use purified recombinant human 5-LOX, COX-1, and COX-2 enzymes. Prepare arachidonic acid as the substrate.
-
Compound Incubation: Pre-incubate the enzymes with varying concentrations of this compound or control inhibitors (Zileuton for 5-LOX, Celecoxib for COX-2) for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: Measure the production of leukotrienes (for 5-LOX) or prostaglandins (B1171923) (for COX) using commercially available ELISA kits or by LC-MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
-
Protocol 2.2: Kinase Profiling
To assess specificity against the kinome, the compound should be screened against a broad panel of protein kinases.
-
Assay Format: Utilize a radiometric assay (measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence-based assay.
-
Kinase Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins).
-
Dose-Response: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response analysis to determine the IC50 value.
-
Data Presentation: Present the results as a percentage of inhibition for the broad screen and as IC50 values for the confirmed hits.
-
-
Protocol 2.3: LXRα Reporter Assay
This cell-based assay measures the ability of the compound to activate the LXRα nuclear receptor.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an LXRα expression vector and a reporter plasmid containing an LXR response element (LXRE) upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a known LXRα agonist (T0901317).
-
Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the fold activation relative to the vehicle control. Determine the EC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative inhibition of the arachidonic acid pathway.
Experimental Workflow Diagram
Caption: Workflow for target identification and validation.
Logical Relationship Diagram
Caption: Logic for determining target specificity.
References
- 1. 5-Lipoxygenase and cyclooxygenase inhibitory dammarane triterpenoid 1 from Borassus flabellifer seed coat inhibits tumor necrosis factor-α secretion in LPSInduced THP-1 human monocytes and induces apoptosis in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Acetoxy-24-hydroxydammara-20,25-diene: A Guide for Laboratory Professionals
For immediate implementation, all waste materials contaminated with 3-Acetoxy-24-hydroxydammara-20,25-diene, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), and because structurally related triterpenoids can exhibit cytotoxic properties, a cautious approach is mandatory to ensure personnel safety and environmental protection.[1] This guide provides a step-by-step operational plan for the proper disposal of this compound.
Summary of Disposal Procedures
All personnel handling this compound waste must adhere to the following critical steps. This information is summarized in the table below for quick reference.
| Waste Type | Container Requirements | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste (e.g., unused compound, contaminated gloves, weigh boats, pipette tips) | Sealable, chemically compatible, solid waste container. | "Hazardous Waste," full chemical name, hazard pictograms (precautionary), date of generation, PI name and contact, room number. | Designated Satellite Accumulation Area (SAA) away from incompatible materials. | Collection by institutional Environmental Health and Safety (EHS) for high-temperature incineration or other approved methods. |
| Liquid Waste (e.g., solutions containing the compound, solvent rinses) | Sealable, leak-proof, chemically compatible liquid waste container (plastic preferred over glass). | "Hazardous Waste," full chemical names of all components with concentrations, hazard pictograms, date of generation, PI name and contact, room number. | Designated Satellite Accumulation Area (SAA), with secondary containment, away from incompatible materials. | Collection by institutional Environmental Health and Safety (EHS) for high-temperature incineration or chemical neutralization.[1] |
| Empty Containers (Original vials or bottles) | Triple-rinse with a suitable solvent. | Deface or remove the original label. | Regular laboratory trash (after rinsing). | Standard waste stream. |
| Contaminated Sharps (e.g., needles, Pasteur pipettes) | Puncture-resistant sharps container specifically for chemically contaminated sharps. | "Hazardous Waste - Sharps," primary chemical contaminants. | Designated Satellite Accumulation Area (SAA). | Collection by institutional EHS. |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural workflow is essential for the safe management of this compound waste. The following steps provide a clear, operational guide for laboratory personnel.
-
Segregation at the Point of Generation : Immediately segregate all materials that have come into contact with this compound. Do not mix this waste with non-hazardous laboratory trash.[1]
-
Waste Collection :
-
Solids : Place all contaminated solid materials into a designated, properly labeled hazardous waste container.
-
Liquids : Collect all liquid waste, including solvent rinses of glassware, in a designated, properly labeled liquid hazardous waste container.
-
Sharps : Dispose of any contaminated sharps in a designated, puncture-resistant sharps container for chemical waste.
-
-
Container Management :
-
Use containers that are chemically compatible with the waste. Plastic containers are generally preferred for hazardous waste when compatibility is not an issue.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Ensure all containers are accurately and fully labeled. Do not use abbreviations or chemical formulas.
-
-
Storage :
-
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area must be at or near the point of waste generation.
-
Segregate waste containers based on chemical compatibility to prevent accidental reactions. For instance, store organic solvent waste separately from aqueous or acidic waste.[2]
-
-
Disposal Request :
-
Once a waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), arrange for its disposal.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer. [1] Evaporation of chemical waste in a fume hood is also strictly prohibited.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Acetoxy-24-hydroxydammara-20,25-diene
Essential Personal Protective Equipment (PPE)
When working with 3-Acetoxy-24-hydroxydammara-20,25-diene, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles[2][4] | Disposable nitrile gloves (consider double gloving)[2] | Laboratory coat[2] | N95 or higher rated dust mask or a respirator with a particulate filter if weighing significant quantities or if the material is dusty.[3][5][6] |
| Handling solutions | Safety glasses with side shields or chemical splash goggles[2][4] | Disposable nitrile gloves[2] | Laboratory coat[2] | Not generally required if handled in a well-ventilated area or fume hood. |
| Cleaning spills | Chemical splash goggles[4] | Heavy-duty nitrile or butyl rubber gloves[5] | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with appropriate cartridges if the spill generates dust or aerosols.[5][6] |
| Waste Disposal | Safety glasses with side shields | Disposable nitrile gloves | Laboratory coat | Not generally required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Conduct all weighing and initial preparation of solutions in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine particulates.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a spatula for transferring the solid compound to avoid generating dust.
-
Clean the weighing area and spatula thoroughly after use.
2. Dissolution and Handling:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Always handle solutions within a well-ventilated area.
3. Spill Management:
-
In the event of a small, dry spill, gently cover the material with an absorbent material to avoid raising dust.[3] Moisten the absorbent material slightly before sweeping it into a designated waste container.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
1. Waste Segregation:
-
Dispose of solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed waste container for solid chemical waste.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container for halogenated or non-halogenated organic solvent waste, depending on the solvent used.[7][8]
2. Container Management:
-
Never fill waste containers to more than 80% capacity.
-
Ensure waste containers are kept closed when not in use.
3. Final Disposal:
-
Follow your institution's and local regulations for the final disposal of chemical waste.[7][8] This typically involves collection by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. download.basf.com [download.basf.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
